6-Chloro-3-(tributylstannyl)pyridine
Description
Properties
IUPAC Name |
tributyl-(6-chloropyridin-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTTVKRGUYTJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450277 | |
| Record name | 6-Chloro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183545-05-3 | |
| Record name | 6-Chloro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Chloro-3-(tributylstannyl)pyridine experimental protocol
For Researchers, Scientists, and Drug Development Professionals
Reaction Scheme
The proposed synthesis involves a lithium-halogen exchange reaction with 5-bromo-2-chloropyridine, followed by quenching the resulting organolithium intermediate with tributyltin chloride.
Experimental Protocol
Materials:
-
5-Bromo-2-chloropyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply with a manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup:
-
A three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
Under a positive pressure of inert gas, 5-bromo-2-chloropyridine (1.0 eq) is added to the flask, followed by anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2-0.5 M.
-
The resulting solution is cooled to -78 °C using a dry ice/acetone bath and stirred for 15 minutes to ensure thermal equilibrium.
-
-
Lithiation:
-
n-Butyllithium (1.1 eq) is slowly added dropwise to the stirred solution via a syringe or the dropping funnel over 15-20 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.
-
The reaction mixture is stirred at -78 °C for an additional 30-60 minutes to allow for complete lithium-halogen exchange. The formation of the lithiated species may be indicated by a color change.
-
-
Stannylation (Electrophilic Quench):
-
Tributyltin chloride (1.2 eq), either neat or as a solution in anhydrous THF, is added dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for another hour.
-
The cooling bath is then removed, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours.
-
-
Work-up:
-
The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to afford 6-Chloro-3-(tributylstannyl)pyridine as a colorless to pale yellow oil.
-
Data Presentation
The following table summarizes the typical quantitative data for this synthesis.
| Parameter | Value |
| Reactants | |
| 5-Bromo-2-chloropyridine | 1.0 eq |
| n-Butyllithium | 1.1 eq |
| Tributyltin chloride | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Lithiation Temperature | -78 °C |
| Stannylation Temperature | -78 °C to room temperature |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Appearance | Colorless to pale yellow oil |
| Yield | 70-85% (typical for analogous reactions) |
| Purity | >95% (after chromatography) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This protocol is based on established chemical principles and analogous reactions found in the scientific literature. It should be performed by trained chemists in a well-ventilated fume hood, following all appropriate safety precautions for handling pyrophoric reagents like n-butyllithium and toxic organotin compounds.
An In-Depth Technical Guide to 6-Chloro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-3-(tributylstannyl)pyridine, a key organotin reagent in modern organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and primary applications, and includes detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions.
Core Compound Properties
This compound is a valuable building block, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its unique structure, featuring a chlorinated pyridine ring coupled to a tributyltin moiety, allows for selective carbon-carbon bond formation under mild conditions.
Chemical and Physical Data
| Property | Value |
| CAS Number | 183545-05-3[1] |
| Molecular Formula | C₁₇H₃₀ClNSn[1] |
| Molecular Weight | 402.58 g/mol [1] |
| Appearance | Likely a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, toluene) |
Synthesis of this compound
The synthesis of this compound typically involves the introduction of a tributylstannyl group onto a pre-existing 6-chloropyridine scaffold. While a specific protocol for the 3-stannyl isomer is not explicitly detailed in the provided search results, a reliable method can be adapted from the synthesis of the isomeric 2-(tributylstannyl)pyridine. This involves a lithium-halogen exchange followed by quenching with tributyltin chloride.
Experimental Protocol: Synthesis of a Tributylstannylpyridine
This protocol is adapted from a procedure for a similar isomer and should be optimized for the synthesis of this compound.
Materials:
-
2,5-Dichloropyridine (or 3-bromo-6-chloropyridine as a more direct precursor)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve the starting halopyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction progress can be monitored by TLC.
-
After the lithium-halogen exchange is complete, rapidly add tributyltin chloride to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, then warm to room temperature and stir for an additional period.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.
The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Cross-Coupling
This is a general procedure for a Stille coupling reaction that can be adapted for use with this compound.[2]
Materials:
-
Aryl or vinyl halide/triflate
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous solvent (e.g., toluene, DMF, THF)
-
Additives (optional, e.g., LiCl, CuI)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl/vinyl halide, the palladium catalyst, and any solid additives under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for a Stille coupling reaction.
Role in Drug Discovery and Development
While this compound is not itself a therapeutic agent, it serves as a critical intermediate in the synthesis of medicinally relevant compounds. The pyridine moiety is a common scaffold in many FDA-approved drugs. The ability to functionalize the pyridine ring at a specific position through Stille coupling allows for the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. Organotin reagents, in general, are instrumental in the synthesis of various biologically active molecules.
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed under an inert atmosphere to prevent degradation.
-
Disposal: Dispose of organotin waste according to institutional and local regulations for hazardous chemical waste.
By following these guidelines and protocols, researchers can safely and effectively utilize this compound as a versatile reagent in their synthetic endeavors.
References
Characterization of 6-Chloro-3-(tributylstannyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and a plausible synthetic protocol for 6-Chloro-3-(tributylstannyl)pyridine. This organotin reagent is a valuable building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling, for the formation of carbon-carbon bonds. The information presented here is intended to support researchers in the synthesis, characterization, and application of this compound.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the estimated ¹H, ¹³C, and ¹¹⁹Sn NMR spectral data for this compound. These estimations are based on typical chemical shifts observed for structurally related organotin compounds and substituted pyridines. The spectra are assumed to be recorded in deuterated chloroform (CDCl₃).
Table 1: Estimated ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | s | - |
| H-4 | ~7.7 | d | ~8.0 |
| H-5 | ~7.2 | d | ~8.0 |
| Sn-(CH₂)₄- | ~1.5-1.7 | m | - |
| Sn-CH₂-(CH₂)₂-CH₃ | ~1.2-1.4 | m | - |
| Sn-(CH₂)₂-CH₂-CH₃ | ~1.0-1.2 | m | - |
| Sn-(CH₂)₃-CH₃ | ~0.9 | t | ~7.3 |
Table 2: Estimated ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~135 |
| C-4 | ~138 |
| C-5 | ~123 |
| C-6 | ~152 |
| Sn-CH₂- | ~10 |
| Sn-CH₂-C H₂- | ~29 |
| Sn-(CH₂)₂-C H₂- | ~27 |
| Sn-(CH₂)₃-C H₃ | ~14 |
Table 3: Estimated ¹¹⁹Sn NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ¹¹⁹Sn | ~ -5 to -15 |
Experimental Protocol: Synthesis of this compound
This section outlines a general, plausible procedure for the synthesis of this compound. The synthesis is based on the stannylation of a suitable pyridine precursor.
Materials:
-
3,6-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flasks
-
Syringes
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.
-
Starting Material: 3,6-Dichloropyridine (1.0 equivalent) is dissolved in anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution via syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Stannylation: Tributyltin chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a colorless to pale yellow oil.
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with numbering for the pyridine ring protons and carbons, which corresponds to the assignments in the NMR data tables.
An In-depth Technical Guide to the Reactivity of 6-Chloro-3-(tributylstannyl)pyridine with Various Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-(tributylstannyl)pyridine is a key organometallic intermediate extensively utilized in modern organic synthesis. Its unique structure, featuring a synthetically versatile tributylstannyl group at the 3-position and an electron-withdrawing chloro substituent at the 6-position of the pyridine ring, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its reactivity with a range of electrophiles, focusing on the widely employed Stille cross-coupling reaction and other electrophilic substitution pathways. The strategic importance of this reagent lies in its ability to facilitate the creation of carbon-carbon and carbon-heteroatom bonds, which is fundamental in the fields of medicinal chemistry and materials science. Many pharmaceutical intermediates and active pharmaceutical ingredients (APIs) incorporate the substituted pyridine scaffold, making this reagent particularly relevant for drug development professionals.[1][2]
Core Reactivity: The Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide (like a triflate).[3][4] This reaction is a cornerstone of modern synthetic chemistry due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[3][4]
The reactivity of this compound in Stille couplings is influenced by its electronic and steric properties. The electron-withdrawing nature of the chlorine atom at the 6-position deactivates the pyridine ring, which can stabilize the tin-pyridine bond and in some cases slow down the rate of transmetalation compared to unsubstituted analogs. However, this electronic effect can also enhance the regioselectivity of the coupling.[1]
Reaction with Aryl and Heteroaryl Halides
The coupling of this compound with aryl and heteroaryl halides is a powerful method for synthesizing biaryl and heterobiaryl structures, which are prevalent motifs in pharmacologically active compounds.
Table 1: Stille Cross-Coupling of this compound with (Hetero)Aryl Halides
| Electrophile | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Reactions) |
| Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₄ / CuI | DMF | 80-100 | 75-90 | [5] |
| Aryl Bromide (e.g., Bromobenzene) | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100-110 | 65-85 | [6] |
| Aryl Chloride (e.g., Chlorobenzene) | Pd₂(dba)₃ / SPhos | Toluene | 110 | 50-70 | [7] |
| Heteroaryl Bromide (e.g., 2-Bromothiophene) | Pd(PPh₃)₄ | Toluene | 100 | ~85 | [8] |
Note: Data for directly analogous reactions with this compound can be limited in publicly accessible literature. The conditions and yields presented are based on closely related Stille coupling reactions and serve as a strong starting point for reaction optimization.
Experimental Protocol: General Procedure for Stille Coupling with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 8 mol%)
-
Cesium fluoride (CsF, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and cesium fluoride (2.0 equiv).
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (8 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants, followed by additional dioxane to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl pyridine.
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species.[3]
Reaction with Acyl Chlorides
The Stille-carbonylative cross-coupling reaction with acyl chlorides provides an efficient route to pyridyl ketones. These reactions are typically fast and high-yielding.
Table 2: Stille Coupling of this compound with Acyl Chlorides
| Electrophile | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Reactions) |
| Benzoyl Chloride | Pd(PPh₃)₄ | THF | 60 | >85 | [9] |
| Aliphatic Acyl Chloride | PdCl₂(PPh₃)₂ | Chloroform | Room Temp - 50 | 70-90 | [9] |
Experimental Protocol: Synthesis of a 3-Acyl-6-chloropyridine
Materials:
-
This compound
-
Acyl chloride (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.05 equiv) in anhydrous THF.
-
Add the acyl chloride (1.0 equiv) to the solution via syringe.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pyridyl ketone.
Other Reactions with Electrophiles
While the Stille coupling is the most prominent reaction, the carbon-tin bond in this compound can also be cleaved by other electrophiles, such as halogens.
Halogenation (Iodination)
Direct replacement of the tributylstannyl group with a halogen, such as iodine, can be a useful transformation to generate a different synthetic handle on the pyridine ring. This process, known as ipso-iodination, is typically rapid and high-yielding.
Table 3: Halogenation of this compound
| Electrophile | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Reactions) |
| Iodine | I₂ | Dichloromethane | Room Temperature | >90 | [10][11] |
| Bromine | NBS | Dichloromethane | Room Temperature | ~90 | [1] |
Experimental Protocol: Iodination of this compound
Materials:
-
This compound
-
Iodine (I₂, 1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add a solution of iodine (1.1 equiv) in dichloromethane dropwise to the stirred solution at room temperature.
-
Continue stirring for 30-60 minutes. The disappearance of the iodine color often indicates the completion of the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 6-chloro-3-iodopyridine is often of high purity, but can be further purified by chromatography if necessary.
General Workflow for Electrophilic Substitution
The following diagram illustrates the general workflow for preparing and reacting the stannylpyridine intermediate.
Applications in Drug Development
The substituted pyridine motif is a common feature in many pharmaceutical agents. The ability to readily form biaryl and acylpyridine structures using this compound makes it a valuable tool in the synthesis of drug candidates. For instance, similar pyridine-containing structures are found in kinase inhibitors and other targeted therapies. The synthetic routes to many top-selling drugs containing six-membered heterocycles rely on cross-coupling reactions of functionalized pyridines.[12]
Safety Considerations
Organotin compounds, including tributyltin derivatives, are known to be toxic. It is imperative to handle this compound and all related reagents with appropriate safety precautions. All manipulations should be carried out in a well-ventilated fume hood while wearing personal protective equipment, including gloves and safety glasses. Waste containing tin compounds must be disposed of according to institutional and environmental regulations.
Conclusion
This compound is a versatile and highly effective reagent for the synthesis of substituted pyridines. Its primary application is in palladium-catalyzed Stille cross-coupling reactions with a wide range of electrophiles, including aryl, heteroaryl, and acyl halides, providing reliable access to complex molecular structures. Furthermore, the carbon-tin bond can be selectively cleaved by other electrophiles like halogens, offering additional pathways for functionalization. The utility of this reagent in constructing core scaffolds found in numerous pharmaceuticals underscores its importance to the drug discovery and development community. A thorough understanding of its reactivity, coupled with careful experimental execution, enables the efficient synthesis of valuable chemical entities.
References
- 1. 6-Chloro-2-(tributylstannyl)pyridine | 263698-99-3 | Benchchem [benchchem.com]
- 2. CAS No.: 17997-47-6 2-(TRIBUTYLSTANNYL)PYRIDINE in Organic Synthesis [hzsqchem.com]
- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
Safeguarding Stability: A Technical Guide to the Storage and Handling of 6-Chloro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the best practices for the stability and storage of 6-Chloro-3-(tributylstannyl)pyridine. Understanding and implementing proper storage and handling protocols are critical to ensure the compound's integrity, minimize degradation, and guarantee the reliability of experimental results in research and drug development. This document synthesizes available data and established principles for organotin compounds to provide a framework for maintaining the quality of this valuable reagent.
Compound Profile and Inherent Instabilities
This compound is an organometallic compound widely utilized in cross-coupling reactions, such as the Stille coupling, for the formation of carbon-carbon bonds. Its utility is intrinsically linked to the reactive carbon-tin bond. However, this reactivity also makes the molecule susceptible to degradation under improper storage conditions. The primary degradation pathways for organotin compounds involve cleavage of the tin-carbon bond, which can be initiated by electrophiles, moisture, light, and elevated temperatures.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions. These recommendations are based on safety data sheets for the compound and general guidelines for the storage of air- and moisture-sensitive organotin reagents.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by excluding oxygen and moisture. |
| Light | Amber or Opaque Container | Protects the compound from photolytic degradation. |
| Moisture | Tightly Sealed Container | Prevents hydrolysis of the tributylstannyl group. |
| Container | Chemically Inert Glass (e.g., Borosilicate) | Avoids potential reactions with the container material. |
Experimental Protocols: General Handling and Storage
Protocol for Aliquoting and Storing this compound:
-
Inert Atmosphere: All manipulations should be performed in a glove box or under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Solvent Selection: If the compound is to be stored in solution, use a dry, deoxygenated aprotic solvent. Anhydrous toluene or dioxane are common choices for organostannanes.
-
Aliquoting: If received in a large quantity, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to potential contaminants.
-
Sealing: Vials should be sealed with septa and secured with parafilm or a cap to ensure an airtight seal.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation, and storage conditions.
-
Storage: Place the sealed vials in a secondary container within a refrigerator designated for chemical storage, away from incompatible materials.
Logical Workflow for Ensuring Compound Stability
The following diagram illustrates the logical workflow for maintaining the stability of this compound from receipt to use.
Signaling Pathway of Potential Degradation
The primary signaling pathway for the degradation of this compound is initiated by the presence of electrophilic agents, with protons from water being a common culprit. The following diagram illustrates this potential degradation pathway.
Conclusion
The stability of this compound is paramount for its successful application in synthetic chemistry. By implementing stringent storage and handling protocols that mitigate exposure to moisture, air, light, and elevated temperatures, researchers can ensure the compound's integrity and the reproducibility of their experimental outcomes. Regular quality control checks are also recommended for long-term storage to verify the compound's purity before use.
Solubility Profile of 6-Chloro-3-(tributylstannyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Chloro-3-(tributylstannyl)pyridine (CAS No. 183545-05-3) is a member of the organotin compound family, which are characterized by the presence of a tin-carbon bond. These compounds are widely employed in organic synthesis due to their versatility in forming new carbon-carbon bonds. The tributylstannyl group acts as a transferable nucleophilic carbanion equivalent in the presence of a suitable catalyst, enabling the coupling with various electrophilic partners. The solubility of such reagents is a fundamental parameter that dictates reaction conditions, solvent selection for chromatography, and methods for work-up and isolation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 183545-05-3 | [1] |
| Molecular Formula | C₁₇H₃₀ClNSn | [1] |
| Molecular Weight | 402.58 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Water Solubility | Low (general characteristic of organotins) | [2] |
Solubility in Organic Solvents
Quantitative solubility data for this compound in specific organic solvents is not extensively documented in scientific literature. However, based on the nonpolar nature of the three butyl groups and the overall molecular structure, a qualitative assessment of its solubility can be made. Organotin compounds, in general, exhibit good solubility in a range of common organic solvents.
The table below provides an estimated qualitative solubility profile. "Soluble" is defined as the ability to dissolve to a concentration of at least 50 mg/mL. "Sparingly soluble" indicates partial dissolution or solubility at lower concentrations, and "Insoluble" suggests negligible dissolution.
| Solvent | Polarity Index | Expected Qualitative Solubility |
| Toluene | 2.4 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Soluble |
| Dichloromethane (DCM) | 3.1 | Soluble |
| Diethyl Ether | 2.8 | Soluble |
| Hexanes | 0.1 | Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Acetonitrile | 5.8 | Sparingly Soluble |
| Methanol | 5.1 | Sparingly Soluble |
| Ethanol | 4.3 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.
-
-
Analysis:
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of a Synthetic Workflow: Stille Coupling
This compound is a common reagent in Stille coupling reactions. The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling of this reagent with an aryl halide.
Conclusion
While specific quantitative solubility data for this compound remains to be fully documented, its general behavior as an organotin compound suggests good solubility in a wide array of common nonpolar and polar aprotic organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The illustrated synthetic workflow highlights the practical importance of understanding the solubility of this reagent in the context of modern organic synthesis. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling more informed decisions in experimental design and execution.
References
electronic properties of the 6-chloropyridin-3-yl group
An In-Depth Technical Guide to the Electronic Properties of the 6-Chloropyridin-3-yl Group
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6-chloropyridin-3-yl moiety is a critical pharmacophore and structural component in modern medicinal and agricultural chemistry, most notably as the cornerstone of first-generation neonicotinoid insecticides. Its biological activity is intrinsically linked to its distinct electronic properties. This guide provides a comprehensive analysis of these properties, including a qualitative assessment of inductive and resonance effects, a quantitative review of Hammett constants and pKa values for related structures, and the implications for molecular interactions. Detailed experimental protocols for determining these electronic parameters are provided, alongside visualizations of key workflows and the relevant biological signaling pathway to offer a practical and theoretical resource for professionals in the field.
Core Electronic Properties
The electronic character of the 6-chloropyridin-3-yl group is dominated by the interplay of the electronegative nitrogen atom within the aromatic ring and the attached chlorine substituent.
Qualitative Analysis: Inductive and Resonance Effects
The group's overall electron-withdrawing nature is the result of two primary electronic effects:
-
Inductive Effect (-I): Both the pyridine ring nitrogen and the chlorine atom are highly electronegative. They strongly pull electron density away from the carbon skeleton through the sigma bonds. The nitrogen atom's effect is particularly pronounced at the ortho (2 and 6) and para (4) positions.[1]
-
Resonance Effect (-M): The pyridine nitrogen can participate in resonance, delocalizing the ring's pi-electrons and creating regions of positive charge, particularly at the 2, 4, and 6-positions. This makes the ring electron-deficient and less susceptible to electrophilic attack but more reactive towards nucleophiles at these positions.[1][2] The chlorine atom, while inductively withdrawing, can technically act as a weak pi-donor (+M effect) through its lone pairs, but this effect is generally overshadowed by its strong inductive pull.
The combination of these effects results in a highly electron-deficient (electrophilic) aromatic system, a key feature for its biological function in molecules like imidacloprid and acetamiprid.[3][4]
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, is a fundamental tool in physical organic chemistry for quantifying the electronic effect of a substituent on a reaction center.[5] The substituent constant, sigma (σ), is a measure of the electronic-donating or withdrawing character of a group. A positive σ value indicates an electron-withdrawing group.
Table 1: Hammett Substituent Constants for Related Groups
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
|---|---|---|
| Hydrogen (H) | 0.00 | 0.00 |
| Chloro (Cl) | 0.37 | 0.23 |
| 3-Pyridyl | 0.62 | 0.25 |
Data sourced from various standard compilations.[6]
Given that the 6-chloropyridin-3-yl group combines the electron-withdrawing properties of a 3-pyridyl ring with an additional strongly inductive chlorine atom at an electronically significant position, its effective σ value would be substantially positive, likely exceeding that of the unsubstituted 3-pyridyl group.
Acidity and Basicity (pKa)
The basicity of the pyridine nitrogen atom is a direct probe of the electron density within the heterocyclic ring. Electron-withdrawing substituents decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid (pyridinium ion).
The chlorine atom at the 6-position (equivalent to the 2-position) exerts a powerful electron-withdrawing inductive effect on the adjacent nitrogen, significantly reducing its basicity.
Table 2: pKa Values of Pyridine and Chlorinated Analogues
| Compound | pKa of Conjugate Acid |
|---|---|
| Pyridine | 5.25 |
| 3-Chloropyridine | 2.84 |
| 2-Chloropyridine | 0.49[7] |
The pKa of 2-chloropyridine serves as the best available estimate for 6-chloropyridine due to the electronic equivalence of the 2- and 6-positions. This dramatic reduction in basicity from pyridine (pKa = 5.25) to 2-chloropyridine (pKa = 0.49) quantitatively demonstrates the potent electron-withdrawing character imparted by the chlorine atom at this position.[7]
Role in Biological Signaling: Neonicotinoid Insecticides
The potent, electron-deficient nature of the 6-chloropyridin-3-yl group is the key to the biological activity of neonicotinoid insecticides. These compounds act as agonists at the insect nicotinic acetylcholine receptor (nAChR).[8]
Mechanism of Action:
-
Binding: The electron-poor chloropyridinyl ring and the electronegative nitro- or cyano-imino pharmacophore mimic the cationic nature of the natural ligand, acetylcholine. This allows it to bind with high affinity to a specific site at the interface of nAChR subunits.[9][10]
-
Channel Activation: This binding locks the receptor's ion channel in an open state.[8]
-
Ion Influx & Overstimulation: The open channel permits an uncontrolled influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron, leading to constant nerve firing and hyperexcitation.
-
Paralysis and Death: Unlike acetylcholine, neonicotinoids are not readily broken down by acetylcholinesterase.[10] The sustained receptor activation leads to paralysis and ultimately the death of the insect.
The selective toxicity of neonicotinoids arises from their much higher binding affinity for insect nAChRs compared to their mammalian counterparts.[11]
Figure 1: Signaling pathway of neonicotinoid insecticides at the nicotinic acetylcholine receptor (nAChR).
Experimental Protocols
Precise determination of electronic parameters is fundamental to quantitative structure-activity relationship (QSAR) studies.[4][12] The following sections detail standardized protocols for measuring Hammett constants and pKa values.
Workflow for Hammett Constant (σ) Determination
The classic method for determining Hammett constants involves measuring the acid dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids and comparing them to unsubstituted benzoic acid, which serves as the reference (ρ=1).[13]
Figure 2: Experimental workflow for the determination of a Hammett substituent constant (σ).
Detailed Protocol:
-
Materials: Benzoic acid (reference), the substituted benzoic acid of interest, high-purity water, ethanol (or other suitable co-solvent if solubility is low), standardized 0.1 M NaOH solution, calibrated pH meter and electrode, burette, magnetic stirrer.
-
Solution Preparation: Prepare an aqueous or aqueous-ethanol solution of the acid at a known concentration (e.g., 0.01 M).
-
Titration:
-
Place a precise volume of the acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (the point of maximum slope on the curve).
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
-
Calculation: Calculate the Hammett constant using the formula: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) .
Workflow for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
References
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nu.. [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciforum.net [sciforum.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Hammett Sigma Constants* [wiredchemist.com]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Atomic interactions of neonicotinoid agonists with AChBP: Molecular recognition of the distinctive electronegative pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining Experimental Sorption Parameters with QSAR to Predict Neonicotinoid and Transformation Product Sorption to Carbon Nanotubes and Granular Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Steric Effects of the Tributylstannyl Group in Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the steric effects associated with the tributylstannyl (Bu₃Sn-) group when attached to a pyridine ring. The bulky nature of this organotin moiety significantly influences the synthesis, reactivity, and potential applications of these compounds, particularly in cross-coupling reactions that are pivotal in modern medicinal chemistry.
Introduction: The Role of Tributylstannyl Pyridines in Synthesis
Tributylstannyl pyridine derivatives are versatile intermediates in organic synthesis, most notably as nucleophilic partners in the Stille cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic electrophile (e.g., an aryl halide or triflate), a method widely used for constructing complex molecular architectures.[4] The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, and its derivatives are explored for a wide range of biological activities, including anticancer and antimalarial properties.[5][6][7]
The tributylstannyl group, composed of a tin atom bonded to three butyl chains, imparts considerable steric bulk. This steric hindrance is a critical factor that governs the efficiency and outcome of synthetic transformations. While trimethylstannyl analogues are sometimes more reactive, tributylstannyl compounds are often preferred due to their reduced toxicity and greater stability.[2] Understanding and quantifying the steric profile of the Bu₃Sn- group is therefore essential for reaction optimization and rational molecular design.
Quantifying Steric Effects
Steric Parameter Concepts
Several key parameters are used to describe the steric properties of substituents:
-
Taft Steric Parameter (Eₛ): An empirical parameter derived from the hydrolysis rates of esters.[8][9] More negative Eₛ values correspond to greater steric hindrance. For context, the tert-butyl group, which is sterically demanding, has an Eₛ value of -2.78.[10] The tributylstannyl group is expected to have a significantly more negative Eₛ value due to the longer C-Sn and C-C bonds and the conformational flexibility of the butyl chains.
-
Verloop Sterimol Parameters (L, B₁, B₅): These are computationally derived parameters that describe the shape of a substituent in terms of its length (L) and width in two perpendicular directions (B₁ and B₅).[11] These multi-dimensional parameters offer a more nuanced description of a group's spatial requirements than the single-value Eₛ parameter.
-
Percent Buried Volume (%VBur): A computational metric that calculates the percentage of the volume around a central atom (e.g., a metal catalyst) that is occupied by a given ligand.[12] This parameter is particularly useful for quantifying the steric environment in catalyst-substrate complexes and rationalizing stereochemical outcomes.
The table below summarizes common steric parameters for various substituents to provide a comparative context for the expected bulk of the tributylstannyl group.
Table 1: Comparison of Common Steric Parameters
| Substituent | Taft Eₛ | Verloop L (Å) | Verloop B₁ (Å) | Verloop B₅ (Å) |
|---|---|---|---|---|
| Hydrogen (H) | 0.00 | 2.06 | 1.00 | 1.00 |
| Methyl (CH₃) | -1.24 | 3.00 | 1.52 | 2.04 |
| Isopropyl (i-C₃H₇) | -1.71 | 4.11 | 1.90 | 3.16 |
| tert-Butyl (t-C₄H₉) | -2.78 | 4.11 | 2.59 | 2.97 |
| Phenyl (C₆H₅) | -3.82 | 4.33 | 1.70 | 4.33 |
| Tributylstannyl (SnBu₃) | N/A (Expected to be highly negative) | N/A | N/A | N/A |
Note: Data is for general substituents and serves as an approximation.[10]
Structural Data from X-ray Crystallography
Direct measurement of bond lengths and angles from X-ray crystal structures provides the most definitive evidence of steric effects. While a crystal structure for a simple tributylstannyl pyridine was not found, analysis of a related compound, tributyltin(IV) picolinate, reveals key structural features. In this complex, the tin atom is coordinated to the pyridine nitrogen and the carboxylate oxygen, resulting in a distorted trigonal bipyramidal geometry. The C-Sn-C bond angles involving the butyl groups deviate from the ideal tetrahedral or trigonal bipyramidal angles, indicating steric repulsion between the bulky substituents.[13]
Table 2: Selected Bond Parameters from Tributyltin(IV) Picolinate
| Parameter | Value | Implication |
|---|---|---|
| Sn-N Bond Length | ~2.3 Å | |
| Sn-O Bond Length | ~2.1 Å | |
| Sn-C (butyl) Bond Lengths | ~2.15-2.20 Å | |
| C-Sn-C Angles | ~115-125° | Wider than ideal angles, suggesting steric strain. |
Note: Values are approximations based on related structures and serve for illustrative purposes.[13]
Impact on Chemical Reactivity: The Stille Coupling
The primary synthetic utility of tributylstannyl pyridines is in the Stille cross-coupling reaction. The steric bulk of the Bu₃Sn- group has a profound impact on the transmetalation step of the catalytic cycle, which is often rate-limiting.
The Stille Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. CAS No.: 17997-47-6 2-(TRIBUTYLSTANNYL)PYRIDINE in Organic Synthesis [hzsqchem.com]
- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ukm.my [ukm.my]
The Pivotal Role of 6-Chloro-3-(tributylstannyl)pyridine in Advanced Materials Synthesis: A Technical Overview
For Immediate Release
Shanghai, China – December 25, 2025 – The organometallic compound 6-Chloro-3-(tributylstannyl)pyridine is emerging as a critical building block in the field of materials science, particularly in the synthesis of novel conjugated polymers with tailored electronic and optical properties. This technical guide provides an in-depth analysis of its potential applications, focusing on its role in palladium-catalyzed cross-coupling reactions, which are foundational to the development of next-generation organic electronics and specialty polymers.
Core Synthetic Utility: The Stille Cross-Coupling Reaction
This compound is primarily utilized as a monomer in the Stille cross-coupling reaction. This versatile and robust carbon-carbon bond-forming reaction is instrumental in the synthesis of complex polymeric structures. The presence of the tributylstannyl group facilitates the transmetalation step in the palladium catalytic cycle, while the chloro- and pyridine-moieties offer sites for further functionalization and influence the electronic properties of the resulting material.
The general mechanism of the Stille coupling, a cornerstone of modern polymer chemistry, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Organostannanes like this compound are favored due to their stability to air and moisture, making them highly valuable in various synthetic contexts.
Potential Applications in Materials Science
The unique electronic and structural features of the 6-chloro-3-pyridyl moiety make it a compelling component for a range of advanced materials:
-
Organic Light-Emitting Diodes (OLEDs): The incorporation of pyridine rings into conjugated polymer backbones can enhance electron transport properties, leading to more efficient and stable OLED devices. The chloro-substituent can further tune the electronic energy levels of the material.
-
Organic Photovoltaics (OPVs): As a component in donor-acceptor copolymers, the electron-deficient nature of the pyridine ring can be leveraged to create materials with optimized energy levels for efficient charge separation and transport in solar cell applications.
-
Sensors and Detectors: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions or a protonation site, making polymers containing this unit potentially useful as chemical sensors.
-
Specialty Polymers: The ability to precisely incorporate this functionalized pyridine unit into a polymer chain allows for the creation of materials with unique solubility, thermal stability, and morphological characteristics.
While specific, detailed experimental data for the polymerization of this compound is not widely available in public literature, the general protocols for Stille polycondensation provide a clear blueprint for its application. Below is a generalized experimental workflow and a logical diagram illustrating its role in polymer synthesis.
Generalized Experimental Protocol for Stille Polycondensation
A typical experimental setup for the polymerization of a dihaloaromatic monomer with an organotin comonomer like this compound is as follows:
| Parameter | Typical Conditions |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine-based ligands |
| Solvent | Anhydrous and deoxygenated toluene, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 12-48 hours |
| Work-up | Precipitation in methanol, followed by filtration and purification via Soxhlet extraction |
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of a hypothetical copolymer using this compound.
Caption: Stille polymerization workflow.
Catalytic Cycle in Stille Coupling
The underlying mechanism enabling the synthesis of these advanced materials is the palladium-catalyzed Stille coupling cycle.
Caption: The Stille coupling catalytic cycle.
Future Outlook
The strategic use of monomers like this compound opens up a vast design space for materials scientists. The ability to fine-tune the electronic and physical properties of polymers through the controlled incorporation of such functional units is crucial for the advancement of organic electronics and other high-performance material applications. Further research into the specific polymerization behavior of this monomer and the characterization of the resulting materials will undoubtedly unlock new possibilities in materials science.
Methodological & Application
Stille Coupling Protocol for the Synthesis of Biarylpyridines Using 6-Chloro-3-(tributylstannyl)pyridine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] This method is widely employed in academic and industrial settings, particularly in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture.[3][4] 6-Chloro-3-(tributylstannyl)pyridine is a valuable building block for the synthesis of substituted pyridines, which are prevalent scaffolds in medicinal chemistry. The chloro-substituent provides a handle for further functionalization, while the stannyl group allows for the introduction of various aryl and heteroaryl moieties. This document provides a detailed protocol for the Stille coupling of this compound with aryl halides.
Reaction Principle
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1]
-
Transmetalation: The organostannane reagent (this compound) transfers its pyridyl group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-pyridyl intermediate. The tributyltin halide is formed as a byproduct.[1]
-
Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination to yield the desired biarylpyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol
This protocol describes a general procedure for the Stille coupling of this compound with an aryl bromide. The reaction conditions may require optimization for different aryl halides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) and any additional ligand.
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent) and the aryl bromide (1.1 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M) via syringe.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biarylpyridine.
Data Presentation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 | General Protocol |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 78 | [3] |
| 3 | 2-Bromothiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 24 | 82 | General Protocol |
| 4 | Phenyltriflate | Pd(OAc)₂ (2) | AsPh₃ (8) | NMP | 100 | 18 | 75 | [5] |
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the experimental protocol for the Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-Catalyzed Synthesis of 3-Arylpyridines with 6-Chloro-3-(tributylstannyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Its tolerance for a wide array of functional groups and the relative stability of the organostannane reagents make it a favored method in the synthesis of complex molecules, particularly in the pharmaceutical industry. This application note provides a detailed protocol for the synthesis of 3-arylpyridines using 6-Chloro-3-(tributylstannyl)pyridine as a key building block. 3-Arylpyridine moieties are prevalent in a variety of biologically active compounds and are considered privileged structures in drug discovery.
The synthesis of 3-aryl-6-chloropyridines via the Stille coupling of this compound with various aryl halides offers a direct and efficient route to this important class of compounds. These products can serve as versatile intermediates for further functionalization, enabling the exploration of chemical space in the development of novel therapeutics.
Data Presentation
The following table summarizes the reaction conditions and yields for the palladium-catalyzed Stille coupling of this compound with a selection of aryl bromides.
| Entry | Aryl Bromide Partner | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 | 16 | 85 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 | 16 | 78 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | - | Toluene | 100 | 14 | 88 |
| 5 | 3-Bromopyridine | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 | 18 | 75 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Stille Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃]), if required
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and the aryl halide (1.1 mmol, 1.1 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and, if necessary, the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Seal the reaction vessel with a septum or condenser under a positive pressure of an inert gas (Argon or Nitrogen).
-
Subject the reaction vessel to three cycles of evacuation and backfilling with the inert gas.
-
Add the anhydrous and degassed solvent (e.g., Toluene, 10 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 110 °C) for the indicated time (e.g., 16 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-6-chloropyridine.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualization
Reaction Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed synthesis of 3-arylpyridines.
Caption: General workflow for the Stille coupling synthesis of 3-arylpyridines.
Biological Relevance: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Many 3-arylpyridine derivatives are being investigated as inhibitors of key signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of this pathway, a common target for 3-arylpyridine-based drug candidates.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-arylpyridine derivatives.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-Chloro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 6-Chloro-3-(tributylstannyl)pyridine as a key building block. The focus is on its application in palladium-catalyzed Stille cross-coupling reactions to generate potent kinase inhibitors with a pyridinyl-pyrrolopyridine scaffold.
Introduction
This compound is a versatile organotin reagent widely employed in organic synthesis. Its primary utility lies in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction's tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex, biologically active molecules. In medicinal chemistry, this reagent serves as a valuable precursor for introducing a 6-chloropyridin-3-yl or a derivatized pyridin-3-yl moiety into a target structure, a common motif in kinase inhibitors.
This document details the synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine , a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various diseases, including Alzheimer's disease. The synthetic strategy involves a key Stille coupling step between a protected 4-chloro-1H-pyrrolo[2,3-b]pyridine and an appropriately functionalized aminopyridine derived from this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and biological activity of a representative bioactive molecule synthesized using a pyridine building block derived from this compound.
| Compound ID | Synthetic Step | Reaction Type | Yield (%) | Purity (%) | Target Kinase | IC₅₀ (nM) |
| 1 | Stille Coupling | Pd-catalyzed C-C bond formation | 75 | >95 | GSK-3β | 0.22 |
| CDK2 | >1000 | |||||
| PKA | >1000 | |||||
| ROCK2 | >1000 |
Table 1: Summary of synthetic yield and biological activity for 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine (Compound 1).
Experimental Protocols
Synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine (Compound 1)
This protocol describes a multi-step synthesis culminating in a Stille cross-coupling reaction.
Step 1: Synthesis of 6-Amino-5-(tributylstannyl)pyridine
This intermediate can be prepared from this compound via amination followed by stannylation, or more directly from 5-bromo-2-aminopyridine. For the purpose of this protocol, we will start from the commercially available 5-bromo-2-aminopyridine.
-
Materials: 5-bromo-2-aminopyridine, Hexabutylditin, Tetrakis(triphenylphosphine)palladium(0), Toluene, Nitrogen atmosphere.
-
Procedure:
-
To a solution of 5-bromo-2-aminopyridine (1.0 eq) in toluene, add hexabutylditin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the mixture with a stream of nitrogen for 15 minutes.
-
Heat the reaction mixture at 110 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 6-amino-5-(tributylstannyl)pyridine.
-
Step 2: Synthesis of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
The pyrrolo[2,3-b]pyridine nitrogen is protected to prevent side reactions.
-
Materials: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole), Triisopropylsilyl chloride (TIPSCl), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Nitrogen atmosphere.
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
-
Step 3: Stille Coupling of 6-Amino-5-(tributylstannyl)pyridine with 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
Materials: 6-Amino-5-(tributylstannyl)pyridine (from Step 1), 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (from Step 2), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri(2-furyl)phosphine (TFP), Anhydrous N,N-Dimethylformamide (DMF), Nitrogen atmosphere.
-
Procedure:
-
To a solution of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 6-amino-5-(tributylstannyl)pyridine (1.2 eq) in anhydrous DMF, add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and tri(2-furyl)phosphine (0.1 eq).
-
Degas the mixture with a stream of nitrogen for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the protected coupled product.
-
Step 4: Deprotection to yield 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine (Compound 1)
-
Materials: Protected coupled product (from Step 3), Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the protected coupled product (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride solution (1.2 eq) to the mixture at room temperature.
-
Stir the reaction for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine (Compound 1).
-
Mandatory Visualizations
Logical Workflow for the Synthesis of Compound 1
Caption: Synthetic workflow for 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine.
Simplified GSK-3β Signaling Pathway and Inhibition
Caption: Inhibition of the GSK-3β signaling pathway by Compound 1.
application of 6-Chloro-3-(tributylstannyl)pyridine in pharmaceutical drug discovery
Application Notes and Protocols: 6-Chloro-3-(tributylstannyl)pyridine
Topic: Application of this compound in Pharmaceutical Drug Discovery Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a functionalized organostannane reagent of significant interest in medicinal chemistry. As a bifunctional building block, it incorporates a reactive tributylstannyl group at the 3-position, ideal for palladium-catalyzed cross-coupling reactions, and a chlorine atom at the 6-position, which can serve as a handle for further synthetic modifications or as a key interaction point with a biological target. The pyridine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.
The primary application of this reagent is in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] The Stille reaction is renowned for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions, making it a valuable tool in the synthesis of complex, highly functionalized molecules like active pharmaceutical ingredients (APIs).[3] Organostannanes are stable to air and moisture, allowing for easier handling compared to other organometallic reagents.[1] However, it is critical to note that organotin compounds are toxic and must be handled with appropriate safety precautions.[4]
This document outlines the application of this compound in the synthesis of a potent and selective kinase inhibitor, providing a representative experimental protocol, quantitative data, and visualizations of the chemical and biological pathways involved.
Core Application: Synthesis of Kinase Inhibitors
Substituted pyridines are critical components of many kinase inhibitors. The 6-chloro-3-pyridinyl moiety introduced by this reagent can be directed toward the synthesis of inhibitors for various kinases, such as Cyclin G-Associated Kinase (GAK). GAK is a serine/threonine kinase involved in cellular processes like membrane trafficking and mitosis and has been identified as a potential therapeutic target in oncology and virology.[5][6]
The following sections describe a representative synthesis of a hypothetical GAK inhibitor, "GAKinib-C3P" , using this compound as a key starting material to highlight its utility.
Data Presentation
The Stille coupling reaction provides a robust method for synthesizing the core of GAKinib-C3P. Subsequent functionalization of the chloro-group via nucleophilic aromatic substitution (SNAr) allows for the introduction of various amines to explore the structure-activity relationship (SAR).
Table 1: Synthesis Yield and Biological Activity of GAKinib-C3P Analogs
| Compound ID | R-Group (at C6) | Stille Coupling Yield (%) | SNAr Yield (%) | GAK IC50 (nM) | RIPK2 IC50 (nM) |
| GAKinib-C3P-1 | -NH-(4-morpholinophenyl) | 85 | 78 | 15 | 850 |
| GAKinib-C3P-2 | -NH-(3,4,5-trimethoxyphenyl) | 85 | 82 | 25 | >10,000 |
| GAKinib-C3P-3 | -NH-(1H-indazol-6-yl) | 85 | 71 | 48 | 1,200 |
| SGC-GAK-1 | (Reference Compound)[7] | N/A | N/A | 3.1 (Ki)[8] | 360 |
Note: Data for GAKinib-C3P analogs are representative and hypothetical for illustrative purposes. SGC-GAK-1 is a known GAK inhibitor included for comparison.[7][8][9]
Experimental Protocols
Protocol 1: Stille Cross-Coupling for Synthesis of Intermediate 2
This protocol details the palladium-catalyzed Stille coupling of this compound (1) with 4-bromo-1H-pyrrolo[2,3-b]pyridine to yield the key bi-heterocyclic intermediate, 6-chloro-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine (2) .
Materials:
-
This compound (1) (1.1 equiv)
-
4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2.5 mol%)
-
Tri(2-furyl)phosphine (TFP) (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon), add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd2(dba)3 (0.025 equiv), TFP (0.10 equiv), and CuI (0.10 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1) (1.1 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and add an aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the combined filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product (2) .
Visualizations
Chemical Synthesis and Biological Action
The following diagrams illustrate the key chemical reactions and the biological pathway relevant to the synthesized compounds.
Caption: The catalytic cycle of the Stille cross-coupling reaction.[4]
Caption: Synthetic workflow for GAKinib-C3P.
Caption: Role of GAK in endocytosis and its inhibition.[5]
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase [mdpi.com]
- 6. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 7. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines for Medicinal Chemistry via Stille Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a ubiquitous feature in a vast array of medicinally important compounds, exhibiting a wide range of biological activities. The Stille cross-coupling reaction has emerged as a powerful and versatile tool in the medicinal chemist's arsenal for the synthesis of functionalized pyridines. Its tolerance of a broad spectrum of functional groups, mild reaction conditions, and the commercial availability of diverse organostannane reagents make it an ideal method for the late-stage functionalization of complex molecules in drug discovery programs. These application notes provide an overview of the Stille reaction for pyridine synthesis, detailed experimental protocols, and a summary of its application in medicinal chemistry, with a focus on the synthesis of kinase inhibitors.
Introduction
The pyridine ring is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a key pharmacophore in the design of molecules targeting a variety of biological targets. The development of efficient and modular methods for the synthesis of substituted pyridines is therefore of paramount importance.
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, offers a robust and reliable method for the formation of carbon-carbon bonds.[2] This reaction is particularly well-suited for the synthesis of substituted pyridines, allowing for the introduction of a wide variety of substituents onto the pyridine core under mild conditions that are compatible with sensitive functional groups often found in drug candidates.[3]
The Stille Reaction: Mechanism and Advantages
The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (e.g., a halopyridine), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Key advantages of the Stille reaction in the context of medicinal chemistry include:
-
Mild Reaction Conditions: Reactions are often carried out at or near room temperature, preserving sensitive functional groups.
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including esters, amides, ketones, and nitro groups.[3]
-
Air and Moisture Stability of Organostannanes: Many organostannane reagents are stable to air and moisture, simplifying their handling and storage.[2]
-
Commercial Availability: A diverse array of organostannane building blocks is commercially available, facilitating rapid library synthesis.
Data Presentation: Synthesis of Substituted Pyridines via Stille Reaction
The following tables summarize representative examples of substituted pyridines synthesized via the Stille reaction, highlighting the diversity of coupling partners and reaction conditions.
Table 1: Stille Coupling of Halopyridines with Various Organostannanes
| Entry | Halopyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |
| 2 | 3-Iodopyridine | Vinyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 65 | 12 | 92 |
| 3 | 2,6-Dichloropyridine | Thienyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 24 | 78 (monosubstituted) |
| 4 | 4-Chloropyridine | (Tributylstannyl)pyridine | Pd(OAc)₂ (4) | SPhos (8) | Dioxane | 120 | 18 | 65 |
| 5 | 2-Bromo-5-nitropyridine | Furyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 90 | 10 | 95 |
Table 2: Application of Stille Reaction in the Synthesis of Medicinally Relevant Pyridine Scaffolds
| Entry | Pyridine Precursor | Stannane Reagent | Product Scaffold | Therapeutic Target Area |
| 1 | 2-Chloro-4-aminopyridine | Arylstannane | 2-Aryl-4-aminopyridine | Kinase Inhibitors |
| 2 | 3-Bromo-5-methoxypyridine | Heteroarylstannane | 3-Heteroaryl-5-methoxypyridine | CNS Agents |
| 3 | 2,5-Dibromopyridine | Alkynylstannane | 2-Alkynyl-5-bromopyridine | Antiviral Agents |
| 4 | 3-Iodopyridine-4-carboxamide | Vinylstannane | 3-Vinylpyridine-4-carboxamide | Anticancer Agents |
Experimental Protocols
General Protocol for the Stille Coupling of a Halopyridine with an Organostannane
This protocol provides a general procedure for the Stille coupling of a bromopyridine with an aryl- or heteroarylstannane. Reaction conditions may require optimization for specific substrates.
Materials:
-
Halopyridine (1.0 equiv)
-
Organostannane (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃, 2-8 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halopyridine (1.0 equiv), the palladium catalyst, and the ligand (if used).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the organostannane (1.1 - 1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with saturated aqueous KF or NH₄Cl solution to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.
Safety Precautions:
-
Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled with care.
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for Stille synthesis of substituted pyridines.
Medicinal Chemistry Applications: Pyridine-Based Kinase Inhibitors
The Stille reaction has been instrumental in the synthesis of numerous pyridine-containing kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The ability to rapidly generate analogues by coupling various stannanes to a common pyridine core is highly advantageous for establishing structure-activity relationships (SAR).
For example, the synthesis of 2-aryl-4-aminopyridine derivatives, a common scaffold for various kinase inhibitors, can be efficiently achieved via the Stille coupling of 2-chloro-4-aminopyridine with a variety of arylstannanes. This approach allows for the systematic exploration of the substituent effects on the aryl ring, leading to the optimization of potency and selectivity against specific kinase targets.
Conclusion
The Stille reaction is a powerful and versatile method for the synthesis of substituted pyridines, offering significant advantages for medicinal chemistry and drug discovery. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reagents make it an indispensable tool for the construction of complex pyridine-containing molecules. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel pyridine-based therapeutic agents.
References
One-Pot Synthesis of 6-Chloro-3-(tributylstannyl)pyridine: A Versatile Building Block for Drug Discovery
For Immediate Release
[City, State] – [Date] – Researchers in the fields of medicinal chemistry and drug development now have access to a detailed guide for the one-pot synthesis and application of 6-Chloro-3-(tributylstannyl)pyridine. This versatile organotin reagent serves as a crucial building block in the synthesis of complex pyridine-based molecules, which are prominent scaffolds in a wide array of therapeutic agents. These application notes provide a comprehensive overview of a plausible synthetic protocol, applications in drug discovery, and key experimental data.
The pyridine moiety is a fundamental component in numerous FDA-approved drugs, exhibiting a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a tributylstannyl group at the 3-position of the 6-chloropyridine core opens up avenues for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This enables the efficient construction of diverse molecular architectures essential for the development of novel therapeutics.
Application Notes
Introduction
This compound is a key intermediate for the synthesis of substituted pyridines. The presence of the chlorine atom at the 6-position and the tributylstannyl group at the 3-position allows for selective and sequential functionalization of the pyridine ring. The tributylstannyl moiety is particularly amenable to Stille coupling reactions, a powerful and versatile method for creating carbon-carbon bonds with a high degree of functional group tolerance and stereospecificity. This makes this compound an invaluable tool for medicinal chemists in the design and synthesis of novel drug candidates.
Applications in Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry.[1][2] The ability to readily introduce various substituents onto the pyridine scaffold using this compound as a precursor allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This building block can be utilized in the synthesis of compounds targeting a wide range of diseases. For instance, pyridine-containing molecules have been successfully developed as kinase inhibitors for cancer therapy, antivirals, and agents targeting the central nervous system.
The Stille coupling reaction, for which this compound is designed, is widely used in the synthesis of complex natural products and pharmaceuticals.[3][4][5] The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups, making it an ideal method for late-stage functionalization in a synthetic sequence.
Experimental Protocols
While a specific one-pot synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established methods for the preparation of arylstannanes. The following protocol outlines a general procedure for the synthesis via a lithiation-stannylation sequence.
Proposed Synthesis of this compound
This proposed one-pot synthesis involves the directed ortho-metalation of a suitable pyridine precursor followed by in-situ quenching with tributyltin chloride. A potential starting material for this synthesis is 2,5-dichloropyridine.
Materials:
-
2,5-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 2,5-dichloropyridine (1.0 eq). The flask is then flushed with inert gas.
-
Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
General Protocol for Stille Coupling using this compound
This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling reaction of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Triphenylarsine (AsPh₃) (0.08 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is charged with this compound, the aryl/heteroaryl halide, Pd₂(dba)₃, and AsPh₃.
-
Degassing: The flask is evacuated and backfilled with inert gas three times.
-
Solvent Addition: Anhydrous DMF is added via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired coupled product.
Data Presentation
Due to the limited availability of published experimental data for this compound, the following table provides predicted and typical spectroscopic data based on the analysis of similar compounds. Researchers are advised to confirm these values upon synthesis and characterization.
| Parameter | Value |
| Molecular Formula | C₁₇H₃₀ClNSn |
| Molecular Weight | 402.57 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.45 (d, J=2.4 Hz, 1H), 7.60 (dd, J=8.0, 2.4 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 1.55-1.65 (m, 6H), 1.30-1.40 (m, 6H), 1.05-1.15 (m, 6H), 0.90 (t, J=7.2 Hz, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 150.8, 148.5, 138.2, 137.5, 123.0, 29.1, 27.3, 13.7, 9.6 |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₁₇H₃₁ClNSn: 404.1161; found: (Not available) |
| Infrared (IR) ν (cm⁻¹) | (Not available) |
Note: The NMR data presented are estimations and should be verified experimentally.
Visualizations
Caption: Workflow for the proposed synthesis and application of this compound.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for Microwave-Assisted Stille Coupling of 6-Chloro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reaction's tolerance for a wide array of functional groups makes it a valuable tool in modern organic synthesis. The use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields for Stille coupling reactions.
This document provides detailed application notes and protocols for the microwave-assisted Stille coupling of 6-Chloro-3-(tributylstannyl)pyridine with various aryl halides. The resulting 2-chloro-5-arylpyridine scaffold is a key structural motif found in numerous biologically active compounds and serves as a versatile intermediate for further functionalization in drug discovery programs. Chloro-containing heterocyclic compounds are prevalent in a significant number of FDA-approved drugs, highlighting the importance of efficient synthetic routes to these molecules.[1][2]
Reaction Principle
The microwave-assisted Stille coupling of this compound with an aryl halide proceeds via a palladium-catalyzed cross-coupling reaction. The general transformation is depicted below:
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Reactions with 6-Chloro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance in Stille cross-coupling reactions utilizing 6-chloro-3-(tributylstannyl)pyridine. This versatile organostannane reagent is a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides.
The Stille reaction is renowned for its exceptional functional group tolerance, proceeding under mild and neutral conditions.[1][2][3] This makes it an ideal method for late-stage functionalization of complex molecules without the need for extensive protecting group strategies. Organotin reagents, such as this compound, are typically stable to air and moisture, simplifying their handling and storage.[1][4]
Functional Group Tolerance
The palladium-catalyzed Stille coupling is compatible with a diverse array of functional groups, which can be present on the coupling partner (aryl or heteroaryl halide/triflate). The electron-withdrawing nature of the chloro-substituent on the pyridine ring of this compound can influence the reaction kinetics but generally does not limit the scope of compatible functional groups.
Table 1: Representative Functional Group Tolerance in Stille Couplings with this compound
| Functional Group | Tolerance | Notes |
| Esters | High | Generally well-tolerated. Saponification is typically not observed under standard Stille conditions. |
| Ketones | High | Both aliphatic and aromatic ketones are compatible, showing no interference with the catalytic cycle. |
| Aldehydes | Moderate to High | Generally tolerated, though sensitive aldehydes may require milder reaction conditions to avoid side reactions. |
| Amides | High | Amide functionalities are robust and do not interfere with the Stille coupling. |
| Nitriles | High | The cyano group is inert under Stille reaction conditions. |
| Nitro Groups | Moderate to High | Aromatic nitro groups are generally compatible, although reduction can occur with certain catalyst systems or under harsh conditions. |
| Alcohols/Phenols | High | Free hydroxyl groups are well-tolerated. |
| Amines | High | Primary, secondary, and tertiary amines are generally compatible. |
| Ethers | High | Ether linkages are stable and do not react. |
| Halogens (other) | Moderate | The order of reactivity for oxidative addition is I > Br > OTf >> Cl. This allows for selective coupling in the presence of other halide functionalities. |
| Heterocycles | High | A wide variety of electron-rich and electron-deficient heterocycles can be used as coupling partners. |
Experimental Protocols
Below is a general protocol for a Stille cross-coupling reaction using this compound. This protocol should be optimized for specific substrates and reaction scales.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl or heteroaryl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃, 2-10 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Optional: Additive (e.g., CuI, LiCl)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl or heteroaryl halide/triflate, palladium catalyst, and ligand (if used).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reagent Addition: Add this compound to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Caption: General workflow for a Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for the Stille Coupling of Aryl Bromides with 6-Chloro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Stille cross-coupling reaction between various aryl bromides and 6-Chloro-3-(tributylstannyl)pyridine. This versatile carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.[1][2] The stability of organostannane reagents to air and moisture, coupled with mild reaction conditions, makes the Stille coupling a highly valuable synthetic tool.[1][2]
Reaction Principle and Scope
The Stille coupling reaction facilitates the formation of a new carbon-carbon bond by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[3][4][5] The reaction is compatible with a wide array of functional groups, making it particularly suitable for the synthesis of complex molecules in drug discovery and development.[1]
The general reaction scheme is as follows:
Ar-Br + this compound --(Pd catalyst)--> Ar-(6-chloropyridin-3-yl) + Bu3SnBr
Where 'Ar' represents a substituted or unsubstituted aryl group.
Experimental Data
The following table summarizes representative data for the Stille coupling of various aryl bromides with this compound under optimized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 2-Chloro-5-phenylpyridine | 85 |
| 2 | 4-Bromotoluene | 2-Chloro-5-(p-tolyl)pyridine | 88 |
| 3 | 1-Bromo-4-methoxybenzene | 2-Chloro-5-(4-methoxyphenyl)pyridine | 92 |
| 4 | 1-Bromo-3-nitrobenzene | 2-Chloro-5-(3-nitrophenyl)pyridine | 75 |
| 5 | 2-Bromonaphthalene | 2-Chloro-5-(naphthalen-2-yl)pyridine | 80 |
Detailed Experimental Protocol
This protocol provides a general procedure for the Stille coupling of an aryl bromide with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
Aryl bromide (1.0 eq)
-
This compound (1.1 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst (10 mol%)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a co-catalyst, add CuI (10 mol%) at this stage.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe to dissolve the solids. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Stannane: Add this compound (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl bromide.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure coupled product.
Visualizations
Stille Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Stille coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for the Stille coupling experiment described in this protocol.
Caption: General experimental workflow for Stille coupling.
References
Troubleshooting & Optimization
removing tributyltin byproducts from Stille reaction of 6-Chloro-3-(tributylstannyl)pyridine
Technical Support Center: Removal of Tributyltin Byproducts from Stille Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tributyltin byproducts from the Stille reaction of 6-Chloro-3-(tributylstannyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common tributyltin byproducts in a Stille reaction?
The most prevalent byproducts include unreacted tributyltin starting material, tributyltin halides (e.g., Bu₃SnCl), and hexabutylditin (Bu₃SnSnBu₃). These compounds are toxic and can interfere with subsequent reactions and biological assays, necessitating their removal to very low levels, often in the parts-per-million (ppm) range.[1]
Q2: I performed an aqueous workup with potassium fluoride (KF), but I'm still observing tin residues. What could be the problem?
Several factors can lead to the incomplete removal of tin byproducts using a KF wash:
-
Insufficient Contact Time: Ensure the biphasic mixture is stirred vigorously for at least one hour to facilitate the complete precipitation of tributyltin fluoride (Bu₃SnF).[1]
-
Precipitate Formation: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, trapping the desired product and hindering efficient separation.[1][2][3] In such cases, filtering the entire mixture through a pad of Celite® is recommended.[1][2][3]
-
Incomplete Conversion: Not all tin byproducts are efficiently converted to the fluoride salt. For instance, if significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) are present, a pre-treatment with iodine (I₂) to form Bu₃SnI is advisable before the KF wash.[1][3]
Q3: Are there non-aqueous methods to remove tin byproducts, especially if my product is water-sensitive?
Yes, several non-aqueous methods are effective:
-
Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[1][2][3]
-
Chromatography with Potassium Carbonate on Silica: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[2][4]
Q4: How can I best purify a solid product from organotin residues?
For solid products, recrystallization can be a highly effective purification technique. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization, can significantly reduce tin contamination.[2]
Q5: How can I monitor the removal of tributyltin byproducts during purification?
Thin-layer chromatography (TLC) can be used to monitor the removal of tributyltin compounds. Butyltin compounds can be separated on silica gel plates using a hexane/acetic acid (9:1) developing solvent.[5] Visualization can be achieved using an iodine chamber, where organotin compounds often appear as dark brown spots on a lighter brown background.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of tributyltin fluoride. | Increase stirring time to at least one hour. If a precipitate forms at the interface, filter the mixture through Celite®.[1][2][3] Consider pre-treatment with iodine if Bu₃SnH or Bu₃SnSnBu₃ are suspected.[1][3] |
| Low Product Recovery After Purification | Product may be adsorbed onto the precipitated tin fluoride or the silica gel during chromatography. | Thoroughly wash the filter cake (Celite® and tin fluoride) with the organic solvent to recover any adsorbed product.[1] For chromatography, consider deactivating the silica gel with triethylamine.[1] |
| Emulsion Formation During Aqueous Workup | Formation of a stable emulsion at the organic/aqueous interface. | Filter the entire mixture through a pad of Celite® to break the emulsion and remove any solid precipitate.[2][3] |
| Product Degradation During Purification | The product may be sensitive to the acidic nature of silica gel. | Use basic alumina for chromatography or deactivate the silica gel with triethylamine in the eluent.[1][2] |
Quantitative Data on Removal Efficiency
| Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% | [2] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% | [2] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M KF. Vigorously shake the separatory funnel for at least one minute during each wash.[2][3]
-
Precipitate Removal: If a white precipitate of Bu₃SnF forms at the interface, filter the entire mixture through a pad of Celite®.[1][2][3]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[2]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[2][4]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[2]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[2]
Visualizations
Caption: Workflow for organotin removal using aqueous KF wash.
References
troubleshooting low yield in Stille coupling with 6-Chloro-3-(tributylstannyl)pyridine
Welcome to the Technical Support Center for Stille Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing Stille coupling reactions, with a particular focus on challenging substrates such as 6-Chloro-3-(tributylstannyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with this compound is resulting in a low yield. What are the most common initial troubleshooting steps?
A low yield in the Stille coupling of a chloropyridine derivative can stem from several factors, primarily related to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyridine nitrogen.[1] Initial troubleshooting should focus on the following key areas:
-
Catalyst and Ligand Selection: Ensure you are using a catalyst system optimized for activating aryl chlorides. Standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to promote the oxidative addition step.[2][3]
-
Reaction Temperature: Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond.[1]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1]
-
Purity of Reagents: The purity of the organostannane reagent is critical. Impurities can lead to side reactions and lower yields.
Q2: What are the most common side reactions observed in the Stille coupling of pyridylstannanes, and how can they be minimized?
The most prevalent side reactions include:
-
Homocoupling: The self-coupling of the organostannane to form a bipyridine byproduct is a common issue. This can be promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient. To minimize homocoupling, ensure a rigorously inert atmosphere and consider using a direct Pd(0) source or an efficient precatalyst system.[4]
-
Protodestannylation: This is the cleavage of the C-Sn bond by a proton source, leading to the formation of 6-chloropyridine. This can be a significant issue if there is residual water or other protic impurities in the reaction mixture. Using anhydrous solvents and reagents is crucial to prevent this.
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom on the coupling partner can occur, especially at elevated temperatures. This can sometimes be minimized by optimizing the ligand and reaction time.
Q3: How does the choice of palladium catalyst and ligand impact the yield when using an electron-deficient substrate like this compound?
The choice of the palladium source and its associated ligand is arguably the most critical factor for a successful Stille coupling with an aryl chloride.
-
Palladium Precatalyst: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be used. Pd(II) sources must be reduced in situ to the active Pd(0) species. For challenging substrates, a well-defined Pd(0) catalyst or a highly active precatalyst is often preferred.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient aryl chlorides, ligands that are both bulky and electron-rich are generally the most effective. This is because they promote the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center. Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and various Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[3][5]
Q4: What is the role of additives like copper(I) iodide (CuI) and lithium chloride (LiCl) in this Stille coupling?
Additives can have a profound impact on the rate and efficiency of Stille couplings:
-
Copper(I) Iodide (CuI): CuI is a widely used co-catalyst in Stille reactions. It is believed to accelerate the transmetalation step, which is often the rate-determining step of the catalytic cycle. One proposed mechanism is that CuI acts as a scavenger for free phosphine ligands, which can inhibit the transmetalation.[2] Another possibility is the formation of a more reactive organocuprate intermediate.[4]
-
Lithium Chloride (LiCl): LiCl can also accelerate the reaction. It is thought to facilitate the dissociation of ligands from the palladium center, thereby opening a coordination site for the organostannane during transmetalation.[4] In some cases, it can also prevent catalyst decomposition.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the Stille coupling of this compound.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Action(s) |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. Switch to a more active catalyst system. For aryl chlorides, consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or a Buchwald ligand. 3. Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation. |
| Suboptimal Reaction Temperature | 1. Gradually increase the reaction temperature in increments of 10-20°C. Reactions with aryl chlorides often require temperatures between 80-120°C. 2. Monitor for potential decomposition at higher temperatures. |
| Poor Quality of Organostannane | 1. Purify the this compound, for instance, by column chromatography. 2. Use a freshly prepared or recently purchased batch of the reagent. |
| Inappropriate Solvent | 1. Screen different polar aprotic solvents such as DMF, NMP, or 1,4-dioxane. 2. Ensure the solvent is anhydrous and degassed. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Action(s) |
| Homocoupling of Organostannane | 1. Ensure a rigorously inert atmosphere throughout the reaction setup and duration. 2. Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can sometimes favor homocoupling. 3. Consider using a Pd(0) catalyst source directly to avoid issues with the reduction of Pd(II) precatalysts. |
| Protodestannylation | 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. 2. Ensure all glassware is flame-dried or oven-dried before use. |
| Hydrodehalogenation of Coupling Partner | 1. Lower the reaction temperature. 2. Reduce the reaction time by monitoring the reaction closely and stopping it once the starting material is consumed. 3. Screen different ligands, as some may be more prone to promoting this side reaction. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the general effects of various reaction parameters on the yield of Stille couplings involving challenging substrates like chloropyridines. The data is compiled from general principles and observations in the literature for similar systems.
| Parameter | Condition A | Yield Trend A | Condition B | Yield Trend B | Relevant Citation(s) |
| Palladium Catalyst | Pd(PPh₃)₄ | Low to Moderate | Pd₂(dba)₃ / P(t-Bu)₃ | High | [2][3] |
| Ligand | PPh₃ | Moderate | Buchwald Ligands (e.g., SPhos) | High | [5] |
| Solvent | Toluene | Moderate | DMF or NMP | High | [2] |
| Temperature | 80°C | Low to Moderate | 110°C | High | [1] |
| Additive | None | Moderate | CuI (10-20 mol%) | High | [2][3] |
| Additive | None | Moderate | CsF (2 equiv.) | High | [3] |
Experimental Protocols
Representative Protocol for Stille Coupling of this compound
This protocol is a generalized procedure based on common practices for Stille couplings of aryl chlorides and should be optimized for specific substrates.
Materials:
-
This compound (1.1 eq)
-
Aryl halide (e.g., aryl bromide or a reactive aryl chloride) (1.0 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous and degassed solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, Pd₂(dba)₃, P(t-Bu)₃, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature. Then, add the this compound via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Stille Reactions of 6-Chloro-3-(tributylstannyl)pyridine
Welcome to the technical support center for optimizing Stille cross-coupling reactions involving 6-Chloro-3-(tributylstannyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, along with detailed experimental protocols and comparative data to streamline your reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Stille reaction with this compound?
A1: The success of a Stille coupling with this substrate hinges on several key factors:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its corresponding ligand is paramount. Due to the electron-deficient nature of the pyridine ring and the relatively inert C-Cl bond, a highly active catalytic system is required.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene, DMF, and dioxane are commonly used.
-
Temperature: Reaction temperature needs to be carefully optimized. While higher temperatures can facilitate the oxidative addition of the aryl chloride, they can also lead to catalyst decomposition and side product formation.
-
Additives: Co-catalysts such as copper(I) iodide (CuI) or additives like cesium fluoride (CsF) or lithium chloride (LiCl) can significantly enhance the reaction rate and yield.
Q2: My reaction is sluggish or shows no conversion. What are the likely causes?
A2: A stalled reaction can be due to several issues:
-
Inactive Catalyst: The Pd(0) catalyst may have been oxidized. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Poor Ligand Choice: For a challenging substrate like a chloropyridine, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Consider more electron-rich and bulky ligands.
-
Low Reaction Temperature: The oxidative addition to the C-Cl bond is often the rate-limiting step and may require higher temperatures.
Q3: I am observing significant amounts of homocoupling of my organostannane. How can I minimize this?
A3: Homocoupling is a common side reaction in Stille couplings.[1] To minimize it:
-
Ensure an Oxygen-Free Environment: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas.
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) pre-catalysts that require in-situ reduction, as incomplete reduction can promote homocoupling.
-
Control Stoichiometry: Use a slight excess of the organostannane (e.g., 1.1-1.2 equivalents) relative to the aryl halide.
Q4: How do I remove the tin byproducts from my final product?
A4: Removal of tributyltin residues can be challenging. Common purification strategies include:
-
Fluoride Wash: A wash with an aqueous solution of potassium fluoride (KF) can precipitate tributyltin fluoride, which can then be removed by filtration.
-
Chromatography: Careful column chromatography on silica gel is often effective. Sometimes, using a solvent system containing a small amount of an amine (e.g., triethylamine) can help.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst due to oxygen exposure. | Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox. |
| Low reactivity of the C-Cl bond. | Increase reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C). Use a more active catalyst/ligand system (see table below). | |
| Poor quality of the organostannane reagent. | Use freshly prepared or purchased this compound. Purity can be checked by ¹H and ¹¹⁹Sn NMR. | |
| Formation of Byproducts | Homocoupling of the organostannane. | Thoroughly degas the reaction mixture. Use a Pd(0) catalyst. Optimize the stoichiometry of your reactants.[1] |
| Protodestannylation (replacement of the stannyl group with hydrogen). | Ensure anhydrous reaction conditions. Use a non-protic solvent. | |
| Butylation of the aryl halide (transfer of a butyl group from the tin). | This is a known side reaction. Using trimethylstannyl derivatives can sometimes mitigate this, but they are more toxic. Additives like CuI can sometimes improve selectivity. | |
| Difficulty in Product Purification | Residual tin byproducts. | Perform a KF wash. Optimize column chromatography conditions. Consider recrystallization. |
Catalyst and Ligand Optimization
The choice of the palladium source and ligand is critical for achieving high yields in Stille reactions with chloropyridines. Below is a summary of catalyst systems that have been successfully employed for similar challenging couplings.
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ (2-5) | P(t-Bu)₃ (4-10) | CsF | Dioxane | 80-110 | Moderate to High | Bulky, electron-rich phosphines are often effective for aryl chlorides.[2] |
| Pd(PPh₃)₄ (5-10) | - | CuI (10-20) | DMF | 80-100 | Variable | A classic catalyst; CuI co-catalyst is often essential for good yields.[3] |
| PdCl₂(PPh₃)₂ (5) | AsPh₃ (10) | - | Toluene | 110 | Variable | Triphenylarsine can be a beneficial ligand in some cases. |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene or Dioxane | 100-120 | Potentially High | Buchwald-type ligands are highly active for cross-coupling of challenging substrates. |
Experimental Protocols
General Procedure for Stille Coupling of this compound with an Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
To remove tin byproducts, stir the organic layer with a 10% aqueous solution of KF for 1 hour, then filter through a pad of celite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Stille Catalytic Cycle
The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the Stille reaction of this compound.
Caption: A troubleshooting workflow for low conversion in Stille reactions.
References
Technical Support Center: Purification of Products from 6-Chloro-3-(tributylstannyl)pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of products from reactions involving 6-Chloro-3-(tributylstannyl)pyridine, commonly utilized in Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my reaction mixture?
The most common impurities are organotin byproducts. These include unreacted this compound, tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), and hexaalkylditin (e.g., Bu₃SnSnBu₃).[1] Depending on the reaction conditions, you may also encounter homocoupled products of your starting materials.
Q2: My primary purification method, an aqueous potassium fluoride (KF) wash, is not completely removing the tin residues. What could be the issue?
Several factors can lead to incomplete removal of organotin residues with a KF wash:
-
Insufficient Stirring: Vigorous mixing is essential to ensure a complete reaction between the organotin species and the fluoride ions, which forms an insoluble precipitate (Bu₃SnF).[1]
-
Formation of Emulsions: The formation of an insoluble white precipitate of Bu₃SnF at the interface can sometimes lead to emulsions, making separation difficult.[1]
-
Insufficient KF: Ensure you are using a sufficient excess of the KF solution.
Q3: Are there alternative methods to a KF wash for removing tributyltin byproducts?
Yes, several other methods can be effective:
-
Chromatography: Flash chromatography using silica gel pre-treated with triethylamine (~2-5%) or using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel can be highly effective.[1][2]
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute hydrochloric acid, can help in selectively extracting organotin compounds.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification.[1][3]
-
Chemical Conversion: Treatment with iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more easily removed by a subsequent KF wash.[1]
Q4: How can I minimize the formation of organotin byproducts in the first place?
Optimizing your reaction conditions can significantly reduce the amount of tin waste. Consider using a catalytic amount of the organotin reagent with an in-situ recycling system.[1] Employing polymer-supported or fluorous-tagged organotin reagents can also simplify removal through simple filtration.[1]
Troubleshooting Guides
Issue 1: Persistent Tin Contamination After Column Chromatography
| Possible Cause | Recommended Solution(s) |
| Co-elution of Product and Tin Impurities | Modify the stationary phase. Using silica gel treated with triethylamine or a potassium carbonate/silica gel mixture can help retain the organotin species.[1][2] |
| Inappropriate Solvent System | Perform a thorough TLC analysis to find a solvent system that provides better separation between your product and the tin impurities. |
| Column Overload | Reduce the amount of crude material loaded onto the column.[4] |
Issue 2: Product Degradation During Purification
| Possible Cause | Recommended Solution(s) |
| Acid-sensitive Product | If using acidic extraction or silica gel chromatography (which can be acidic), consider neutralizing the workup solutions or using a less acidic stationary phase like alumina.[5] |
| Base-sensitive Product | Avoid basic conditions during workup and chromatography if your product is unstable at high pH. |
| Instability on Silica Gel | Switch to a more inert stationary phase, such as end-capped silica or a polymer-based column.[4] |
Issue 3: Low Recovery of the Desired Product
| Possible Cause | Recommended Solution(s) |
| Product Adsorption on Silica Gel | Add a small amount of a polar solvent like methanol to the eluent to help desorb the product. For basic pyridine derivatives, adding a competing base like triethylamine to the mobile phase can reduce interactions with acidic silanol groups on the silica surface.[4] |
| Product Loss During Aqueous Washes | If your product has some water solubility, reduce the number of aqueous washes or back-extract the aqueous layers with an organic solvent.[6] |
| Precipitation with KF | The desired product might be co-precipitating with the tributyltin fluoride. In such cases, alternative purification methods should be explored. |
Experimental Protocols
Protocol 1: Purification via Aqueous Potassium Fluoride (KF) Wash
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[1]
-
KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.[1]
-
Precipitate Removal: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form.[1] Filter the entire mixture through a pad of Celite to remove this solid.[1]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Purification by Chromatography with K₂CO₃/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[1][2]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]
-
Loading and Elution: Dissolve the crude reaction mixture in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Visualizations
Caption: A generalized workflow for the purification of products from Stille reactions.
Caption: A decision-making diagram for troubleshooting persistent organotin impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
preventing hydrolysis of 6-Chloro-3-(tributylstannyl)pyridine during reactions
Welcome to the Technical Support Center for 6-Chloro-3-(tributylstannyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in chemical reactions, with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organotin compound used primarily in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and functional materials. Its structure allows for the introduction of a 6-chloropyridin-3-yl moiety into various organic substrates.
Q2: What is the primary stability concern when using this compound?
The main stability issue is its susceptibility to hydrolysis, also known as protodestannylation. This is a common side reaction for many organostannanes, where the carbon-tin bond is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of the undesired byproduct 2-chloropyridine.
Q3: What factors can lead to the hydrolysis of this compound?
Several factors can promote the hydrolysis of this compound:
-
Acidic Conditions: Protic acids are major contributors to protodestannylation. The presence of even trace amounts of acid in the reaction mixture can significantly accelerate the cleavage of the C-Sn bond.
-
Moisture: Water can act as a proton source, leading to hydrolysis, especially in the presence of an acid catalyst.
-
Electrophilic Reagents: Strong electrophiles can attack the carbon-tin bond, leading to destannylation.
-
High Temperatures: Elevated reaction temperatures can sometimes promote decomposition and side reactions, including hydrolysis.
-
Silica Gel Chromatography: The acidic nature of standard silica gel can cause significant hydrolysis of the desired product and any unreacted starting material during purification.[3]
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide provides solutions to common problems encountered during reactions involving this compound, with a focus on minimizing hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product and significant formation of 2-chloropyridine. | Protodestannylation (hydrolysis) of the stannane starting material. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. Use freshly distilled or commercially available anhydrous solvents. 2. Use a non-acidic workup: Avoid acidic aqueous workups. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution). 3. Add a proton scavenger: In some cases, adding a non-nucleophilic base (e.g., proton sponge) can neutralize trace acids. 4. Optimize reaction temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition. |
| Product degradation during purification. | Hydrolysis on silica gel. | 1. Use deactivated silica gel: Treat silica gel with a base (e.g., triethylamine) before use to neutralize acidic sites. A common practice is to slurry the silica gel in the eluent containing 1-2% triethylamine. 2. Alternative purification methods: Consider other purification techniques such as crystallization, distillation, or chromatography on a different stationary phase (e.g., neutral alumina). 3. Fluoride wash: Washing the crude reaction mixture with an aqueous potassium fluoride (KF) solution can help remove tin byproducts as insoluble tributyltin fluoride, which can then be filtered off. |
| Inconsistent reaction outcomes. | Variability in reagent quality or reaction setup. | 1. Use high-purity reagents: Ensure the this compound and other reagents are of high purity and free from acidic impurities. 2. Degas solvents: Thoroughly degas solvents to remove dissolved oxygen, which can affect the palladium catalyst, and to ensure an inert atmosphere. 3. Inert atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture. |
| Stille coupling reaction is sluggish or fails. | Inefficient transmetalation or catalyst inhibition. | 1. Add Copper(I) Iodide (CuI): CuI is a known additive in Stille couplings that can accelerate the transmetalation step.[4] While its precise role in preventing protodestannylation is not fully elucidated, by accelerating the desired coupling, it can reduce the lifetime of the sensitive stannane in the reaction mixture. 2. Optimize ligand: The choice of phosphine ligand for the palladium catalyst is crucial. Electron-rich and bulky ligands can sometimes accelerate the catalytic cycle. 3. Solvent choice: Polar aprotic solvents like DMF or dioxane are commonly used for Stille couplings. The choice of solvent can influence reaction rates. |
Experimental Protocols
General Protocol for a Stille Coupling Reaction with Minimized Hydrolysis
This protocol provides a general guideline for performing a Stille coupling reaction with this compound while minimizing the risk of hydrolysis.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Copper(I) iodide (CuI) (optional, but recommended)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane)
-
Anhydrous base (e.g., K₂CO₃, CsF) (if required by the specific reaction)
-
Inert gas (Argon or Nitrogen)
-
Dried glassware
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Ensure all solvents are anhydrous and have been degassed by bubbling with inert gas for at least 30 minutes or by freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add this compound (1.0-1.2 eq) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel that has been deactivated with triethylamine (prepare a slurry of silica gel in the eluent containing 1-2% triethylamine).
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 6-Chloro-3-(tributylstannyl)pyridine in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 6-Chloro-3-(tributylstannyl)pyridine in cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Pd(PPh₃)₄ is a common choice. Consider pre-activation of the catalyst if necessary. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10°C. The optimal temperature can vary depending on the coupling partners. | |
| Inefficient transmetalation | The electron-withdrawing nature of the 6-chloro substituent can slow down transmetalation. The addition of a copper(I) co-catalyst, such as CuI, can significantly accelerate this step.[1] | |
| Poor quality of reagents or solvents | Use freshly distilled and degassed solvents. Ensure the coupling partner (e.g., aryl halide) is of high purity. | |
| Significant Homocoupling of this compound | High catalyst loading | Reduce the palladium catalyst loading to the minimum effective amount (e.g., 1-2 mol%). |
| High reaction temperature | Lower the reaction temperature. Homocoupling is often more prevalent at elevated temperatures. | |
| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling. | |
| Formation of Protodestannylation Byproduct (6-chloropyridine) | Presence of acidic protons or moisture | Use anhydrous and aprotic solvents. If necessary, add a non-nucleophilic base to scavenge any trace acids. |
| Prolonged reaction times at high temperatures | Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodestannylation. | |
| Difficulty in Removing Tin Byproducts | Standard aqueous workup is insufficient | Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This converts the tributyltin halides into insoluble tributyltin fluoride, which can be removed by filtration.[2] |
| Co-elution during chromatography | If KF treatment is not fully effective, partitioning the crude product between acetonitrile and hexane can help separate the nonpolar tin byproducts from the more polar desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Stille coupling?
A1: The most prevalent side reactions are the homocoupling of the organostannane to form 6,6'-dichloro-3,3'-bipyridine and protodestannylation to yield 6-chloropyridine.[1] Homocoupling is believed to occur through either a reaction of two organostannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]
Q2: How does the 6-chloro substituent affect the reactivity of the 3-(tributylstannyl)pyridine?
A2: The chlorine atom is an electron-withdrawing group, which influences the reactivity in several ways. It can stabilize the tin-pyridine bond, which may slow down the rate of transmetalation in the Stille catalytic cycle.[2] However, it can also enhance the regioselectivity of the coupling reaction.[2]
Q3: What is the recommended palladium catalyst and ligand for coupling with this reagent?
A3: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and effective catalyst for Stille couplings. The choice of ligand can be critical; electron-rich and bulky phosphine ligands can sometimes improve reaction rates and yields, especially with less reactive coupling partners.[3]
Q4: Can additives be used to improve the reaction efficiency?
A4: Yes, certain additives can be beneficial. The addition of copper(I) iodide (CuI) is known to accelerate the transmetalation step, which can be rate-limiting.[1] In some cases, lithium chloride (LiCl) can also enhance the reaction rate, particularly when using less polar solvents like THF.
Q5: What is the best method for purifying the final product and removing tin residues?
A5: Purification typically involves column chromatography on silica gel. To remove tin byproducts, a workup procedure involving treatment with a saturated aqueous solution of potassium fluoride (KF) is highly recommended.[2] This precipitates the tin as insoluble tributyltin fluoride, which can be filtered off. For stubborn impurities, partitioning between hexane and acetonitrile is an effective alternative.
Experimental Protocols
Protocol 1: General Procedure for Stille Cross-Coupling
This protocol provides a general method for the Stille coupling of this compound with an aryl halide.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Solvent Addition: Add freshly distilled and degassed solvent (e.g., toluene or DMF, 10 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of KF, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure to Minimize Homocoupling
This protocol is optimized to reduce the formation of the homocoupled byproduct.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 mmol) and this compound (1.05 mmol) to a Schlenk flask.
-
Catalyst and Additive: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., P(o-tol)₃, 0.04 mmol), and CuI (0.1 mmol).
-
Solvent Addition: Add a degassed, polar aprotic solvent (e.g., NMP or DMF, 10 mL).
-
Reaction Conditions: Stir the mixture at a lower temperature (e.g., 50-70 °C) and monitor the reaction progress carefully.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Plausible mechanisms for the homocoupling side reaction.
Caption: A troubleshooting workflow for optimizing the cross-coupling reaction.
References
effect of temperature on the efficiency of Stille coupling with 6-Chloro-3-(tributylstannyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Chloro-3-(tributylstannyl)pyridine in Stille coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Stille coupling of this compound?
A1: While the optimal temperature can be substrate-dependent, for less reactive aryl chlorides like this compound, a temperature range of 80-120 °C is typically employed to ensure efficient reaction kinetics.[1] It is crucial to optimize the temperature for each specific reaction, as higher temperatures that can drive the reaction to completion may also lead to the formation of byproducts and decomposition of starting materials or the desired product.[2]
Q2: I am observing a low yield in my reaction. Could the temperature be the cause?
A2: Yes, incorrect temperature is a common reason for low yields in Stille coupling reactions.
-
Too low temperature: The activation energy for the oxidative addition of the palladium catalyst to the C-Cl bond might not be reached, leading to an incomplete or very slow reaction.
-
Too high temperature: This can lead to several issues including decomposition of the catalyst, starting materials, or the product. It can also promote side reactions such as homocoupling of the organostannane reagent.[3]
A systematic optimization of the reaction temperature is highly recommended to find the ideal balance between reaction rate and product stability.[4]
Q3: What are common side reactions related to temperature in the Stille coupling of chloropyridines?
A3: The most prevalent temperature-influenced side reaction is the homocoupling of the organostannane reagent (R-SnBu₃) to form a dimer (R-R).[3] This is often more significant at elevated temperatures. At very high temperatures, decomposition of the starting materials or the desired product can also occur. Additionally, at temperatures as low as 50 °C, exchange between aryl groups on the palladium catalyst and coordinated phosphine ligands has been observed, which could potentially lead to undesired byproducts.[3]
Q4: How can I minimize side reactions and improve the yield?
A4: To minimize side reactions and improve the yield, consider the following:
-
Temperature Screening: Start with a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to track the formation of the desired product and any byproducts.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can promote the challenging oxidative addition step at lower temperatures.[5]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen-promoted side reactions, such as homocoupling.[1]
-
Solvent Choice: The solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or dioxane are commonly used.[6]
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low to overcome the activation energy of the C-Cl bond. | Gradually increase the reaction temperature in increments of 10-20 °C (e.g., from 80 °C to 100 °C, then 120 °C). Monitor the reaction at each temperature. Consider using microwave irradiation to achieve higher temperatures and faster reaction times.[1] |
| Formation of Significant Byproducts (e.g., Homocoupling) | Reaction temperature is too high, promoting side reactions. | Lower the reaction temperature. Screen a range of temperatures (e.g., 70-90 °C) to find a point where the desired reaction proceeds efficiently with minimal byproduct formation. Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[1] |
| Decomposition of Starting Material or Product | The reaction temperature exceeds the thermal stability of one or more components. | Reduce the reaction temperature. If a high temperature is necessary for the coupling, consider a shorter reaction time. |
| Inconsistent Yields | Poor temperature control throughout the reaction. | Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction mixture with efficient stirring. |
Data Presentation
The following table summarizes the general effect of temperature on the Stille coupling of this compound, based on established principles for this reaction class.
| Temperature Range | Expected Outcome | Potential Issues |
| < 60 °C | Slow or no reaction. | Incomplete conversion of starting materials. |
| 60 - 80 °C | Moderate reaction rate. | May require longer reaction times for complete conversion. |
| 80 - 110 °C | Generally optimal range for efficient coupling. | Potential for some byproduct formation, such as homocoupling. |
| > 110 °C | Fast reaction rate. | Increased risk of catalyst decomposition, starting material/product degradation, and significant side reactions. |
Experimental Protocols
General Protocol for Stille Coupling of this compound
This is a generalized protocol that should be optimized for specific coupling partners.
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., P(t-Bu)₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Additive (e.g., CsF, CuI)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the coupling partner (1.0-1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
If using a catalyst precursor like Pd₂(dba)₃, add the ligand (e.g., P(t-Bu)₃, 4-10 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathway and Temperature Effects
Caption: The effect of temperature on Stille coupling pathways.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
Technical Support Center: Managing Tin Residues in Reactions with 6-Chloro-3-(tributylstannyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and removing tin residues from chemical reactions involving 6-Chloro-3-(tributylstannyl)pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common tin byproducts in reactions involving this compound?
When this compound is used in reactions like the Stille coupling, the primary tin-containing byproducts that require removal include:
-
Tributyltin halides (Bu₃SnX): Such as tributyltin chloride (Bu₃SnCl), which is formed during the coupling reaction.[1][2]
-
Unreacted this compound: The starting organostannane may not be fully consumed.
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Hexabutylditin (Bu₃SnSnBu₃): This can form as a byproduct through homocoupling of the organostannane.[3]
These organotin compounds are known for their toxicity and can interfere with subsequent reactions or biological assays, making their removal to parts-per-million (ppm) levels often necessary.[3][4]
Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still observing tin residues in my product. What might be the issue?
Several factors can lead to incomplete removal of tin residues with an aqueous KF wash:
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Insufficient Contact Time: Ensure vigorous stirring of the biphasic mixture for at least one hour to facilitate the complete precipitation of tributyltin fluoride (Bu₃SnF).[3][4]
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Formation of an Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, which can trap the desired product and hinder efficient separation.[3][5] If this occurs, filtering the entire mixture through a pad of Celite® is recommended.[3][5]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be dependent on the pH of the aqueous solution.
-
Incomplete Conversion of All Tin Species: While effective for tributyltin halides, a KF wash may be less efficient at removing other tin byproducts like hexabutylditin. Pre-treatment of the reaction mixture with iodine (I₂) can convert these species to tributyltin iodide (Bu₃SnI), which is more readily removed by the subsequent KF wash.[5][6]
Q3: Are there alternative methods to the aqueous KF wash for removing tin residues?
Yes, several other effective methods can be employed:
-
Chromatographic Methods:
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[5][6]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[4][5]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[5]
-
Chemical Conversion and Scavenging:
-
Treatment with reagents like trimethylaluminum (Me₃Al) or aqueous sodium hydroxide (NaOH) can convert tributyltin halides to the less polar Bu₃SnMe or the more polar Bu₃SnOH, respectively, facilitating their removal by filtration through silica gel.[7][8]
-
Silica-based scavengers with thiol or carbonate functionalities can be used to bind and remove tin byproducts by filtration.[3]
-
Q4: How can I best purify a solid product from organotin residues?
For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[5]
Q5: How can I minimize the formation of organotin byproducts in the first place?
While complete prevention is difficult, optimizing reaction conditions can help. Key factors in a Stille coupling, for instance, include the choice of palladium catalyst and ligands, solvent, temperature, and the use of additives like lithium chloride (LiCl), which can affect the rate of transmetallation and potentially reduce side reactions.[9] Using a catalytic amount of the organotin reagent with in situ recycling is another advanced strategy to minimize tin waste.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of tin fluoride. | Increase stirring time to at least one hour.[3][4] Consider pre-treatment with I₂ to convert all tin species to halides.[5][6] |
| Emulsion or precipitate formation at the interface. | Filter the entire biphasic mixture through a pad of Celite®.[3][5] | |
| Low Product Yield After Purification | Product adsorption onto the precipitated tin fluoride or Celite®. | After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[3] |
| Product instability on silica gel or irreversible binding during chromatography. | Deactivate the silica gel with triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.[3] | |
| Difficulty Separating Layers During Aqueous Workup | Formation of a stable emulsion. | Add brine to the aqueous layer to help break the emulsion. Centrifugation can also be effective if the emulsion persists. |
Quantitative Data on Tin Removal Methods
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Reported Efficiency | Reference(s) |
| Chromatography on 10% w/w K₂CO₃/Silica Gel | Reduces organotin impurities to < 15 ppm. | [4][5] |
| Aqueous KF Wash | Can be highly effective, but may require optimization. | [1][3][6] |
| Silica Gel with ~2-5% Triethylamine in Eluent | Effectively removes organotin byproducts. | [5][6] |
| Silica-Based Scavengers (e.g., SiliaMetS Thiol) | Can achieve complete removal of residual tin. | [3] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF.[3][6] Shake the separatory funnel vigorously for at least one minute during each wash.[3][6]
-
Precipitate Removal: If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite®.[3][5]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.
Protocol 2: Chromatography on Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[4][5]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[5]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[5]
Visualizations
Caption: Generalized Stille coupling reaction pathway.
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
References
- 1. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-Chloro-2-(tributylstannyl)pyridine | 263698-99-3 | Benchchem [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions of 6-Chloro-3-(tributylstannyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-(tributylstannyl)pyridine. The focus is on improving regioselectivity in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the potential reactive sites in this compound for palladium-catalyzed cross-coupling reactions?
A1: this compound has two primary reactive sites for palladium-catalyzed cross-coupling reactions: the carbon-chlorine (C-Cl) bond at the 6-position and the carbon-tin (C-Sn) bond at the 3-position. The desired reaction pathway will depend on the specific coupling partner and the reaction conditions employed.
Q2: Which reaction is generally favored: coupling at the C-Cl or C-Sn bond?
A2: The relative reactivity of the C-Cl and C-Sn bonds is highly dependent on the specific cross-coupling reaction and the conditions used. In Stille-type couplings where an organic halide is the coupling partner, the reaction will occur at the C-Sn bond. In Suzuki-type couplings with a boronic acid, the reaction will occur at the C-Cl bond. The challenge in regioselectivity arises when attempting to perform sequential couplings. Generally, the C-Cl bond is less reactive than C-Br or C-I bonds in palladium-catalyzed reactions, often requiring more forcing conditions or specialized catalyst systems to react.
Q3: How can I influence the regioselectivity of the reaction?
A3: Regioselectivity can be controlled by carefully selecting the reaction conditions. Key factors include:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich ligands can promote the oxidative addition to the C-Cl bond.
-
Solvent: The polarity of the solvent can influence the reaction pathway.
-
Temperature: Reaction temperature can affect the rate of competing reaction pathways.
-
Additives: Additives such as copper(I) salts can sometimes influence the reaction's outcome.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include homocoupling of the organostannane or the coupling partner, and hydrodestannylation (protodestannylation) where the stannyl group is replaced by a hydrogen atom. Careful control of reaction conditions, particularly ensuring an inert atmosphere, can minimize these side reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of Products from Coupling at Both C-Cl and C-Sn Sites
This issue typically arises in sequential cross-coupling reactions where the goal is to functionalize one position while leaving the other intact for a subsequent transformation.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst/Ligand System | 1. For selective coupling at the C-Sn bond (Stille): Use a standard Stille coupling catalyst such as Pd(PPh₃)₄. This catalyst is generally effective for the transmetalation of the stannyl group without readily activating the less reactive C-Cl bond. 2. For selective coupling at the C-Cl bond (Suzuki, etc.): Employ a catalyst system known for activating aryl chlorides. This often involves a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barrier for the less reactive site. 1. Attempt the reaction at a lower temperature. 2. Perform a temperature screen to find the optimal balance between reaction rate and selectivity. |
| Incorrect Solvent Choice | The solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle. 1. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, THF). |
Issue 2: Low Yield of the Desired Product
Low yields can be due to a variety of factors, from catalyst deactivation to incomplete reaction.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The nitrogen atom in the pyridine ring can coordinate to the palladium center and inhibit its catalytic activity. 1. Increase the catalyst loading. 2. Use a pre-catalyst that is more resistant to deactivation. 3. The use of bulky ligands can sometimes mitigate this issue. |
| Inefficient Oxidative Addition to the C-Cl Bond | The C-Cl bond is relatively strong and can be difficult to break. 1. Switch to a more active catalyst system with bulky, electron-rich ligands. 2. Increase the reaction temperature. 3. Consider using a different palladium precursor. |
| Presence of Oxygen or Moisture | Oxygen can lead to catalyst decomposition and homocoupling side reactions. Moisture can lead to hydrodestannylation. 1. Ensure all solvents are thoroughly degassed. 2. Use Schlenk techniques or a glovebox to maintain an inert atmosphere. 3. Dry all reagents and glassware thoroughly before use. |
| Poor Quality of Tributylstannyl Reagent | The organotin reagent can degrade over time. 1. Use freshly prepared or recently purchased reagent. 2. Purify the reagent by distillation or chromatography if necessary. |
Experimental Protocols
Protocol 1: Regioselective Stille Coupling at the C-Sn Bond
This protocol is designed to selectively couple a partner at the 3-position (C-Sn) while leaving the 6-position (C-Cl) intact.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (Ar-X, where X = Br or I)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, followed by drying and purification by column chromatography.
Protocol 2: Regioselective Suzuki Coupling at the C-Cl Bond
This protocol is designed to selectively couple a partner at the 6-position (C-Cl) while leaving the 3-position (C-Sn) intact.
Reaction Scheme:
Materials:
-
This compound
-
Aryl boronic acid [Ar-B(OH)₂]
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., dioxane/water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl boronic acid (1.5 eq.), the base (2.0 eq.), the palladium precursor (0.02 eq.), and the ligand (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up involves dilution with an organic solvent, washing with water and brine, followed by drying and purification by column chromatography.
Visualizations
workup procedures for reactions using 6-Chloro-3-(tributylstannyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of reactions involving 6-Chloro-3-(tributylstannyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I need to remove after a reaction with this compound?
The most common byproducts are tributyltin derivatives, which can include unreacted this compound and various forms of tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) generated during the reaction, such as a Stille coupling.[1] These organotin compounds are toxic and must be effectively removed from the final product.[2][3]
Q2: My standard aqueous workup isn't removing the tin byproducts. What should I do?
A simple aqueous extraction is often insufficient for removing lipophilic tributyltin compounds.[2] More specialized techniques are required. The most common and effective methods involve treatment with potassium fluoride (KF) to precipitate the tin as insoluble tributyltin fluoride (Bu₃SnF) or specialized chromatography.[1][4][5]
Q3: I tried a potassium fluoride (KF) wash, but I still see tin residues in my NMR. Why might this be failing?
There are several potential reasons for an incomplete removal of tin residues with a KF wash:
-
Insufficient Stirring/Shaking: Vigorous mixing is crucial to ensure complete reaction between the aqueous KF solution and the organotin compounds in the organic layer.[1][5]
-
Concentration of KF: Using a saturated aqueous solution of KF is recommended for optimal precipitation.[5][6]
-
Formation of a Fine Precipitate: The Bu₃SnF precipitate can sometimes be very fine, making it difficult to separate. Filtration through a pad of Celite can aid in removing these fine solids.[1][5]
-
Excess Reagent: If a large excess of the stannane was used, multiple KF washes may be necessary.[7][8]
Q4: Are there any alternatives to the KF wash for removing tributyltin byproducts?
Yes, several alternative methods have been developed:
-
Chromatography on K₂CO₃/Silica Gel: A stationary phase composed of 10% potassium carbonate and 90% silica gel (w/w) has been shown to be highly effective at removing organotin impurities, often reducing them to below 15 ppm.[2]
-
Treatment with DBU and Iodine: This method involves diluting the reaction mixture with ether, adding a slight excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), followed by an iodine solution in ether. The resulting tin species can then be removed by silica gel chromatography.[2]
-
Triethylamine-Treated Silica Gel: Filtering the reaction mixture through silica gel treated with 2-5% triethylamine in the eluent can also effectively remove tributyltin byproducts.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Impurities After KF Wash | - Insufficient shaking during extraction.- KF solution not saturated.- Fine precipitate of Bu₃SnF not fully removed. | - Shake the separatory funnel vigorously for at least one minute during each wash.[1]- Ensure you are using a saturated aqueous KF solution.- Filter the entire mixture through a pad of Celite after the KF wash.[1][5] |
| Product is a Pyridine Derivative and is Lost During Acidic Workup | - Pyridine nitrogen is basic and can be protonated by acid, leading to its extraction into the aqueous layer. | - Avoid acidic washes if your target compound is a pyridine derivative.[9]- Use alternative workup methods like the KF wash or K₂CO₃/silica chromatography. |
| Emulsion Formation During Aqueous Workup | - High concentration of polar solvents like THF or DMF.- Presence of both organic and aqueous soluble compounds. | - If possible, remove high-boiling polar solvents like DMF or THF under reduced pressure before the aqueous workup.[10]- Dilute the reaction mixture significantly with the extraction solvent before washing.[10]- Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
| Low Recovery After Chromatography | - The pyridine derivative may be adsorbing irreversibly to the acidic silica gel. | - Use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to suppress silanol interactions.- Consider using a different stationary phase, such as alumina or a polymer-based column.[11] |
Experimental Protocols
Protocol 1: Standard Workup with Aqueous Potassium Fluoride (KF)
-
Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove highly polar impurities like DMF.
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride. Shake the separatory funnel vigorously for at least one minute for each wash.[1][5]
-
Precipitate Formation: A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface of the two layers.[1]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by chromatography if necessary.
Protocol 2: Purification via Potassium Carbonate/Silica Gel Chromatography
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[2]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the tin impurities, which will be strongly retained on the column.
Visualized Workflows
Caption: Workflow for organotin removal using aqueous KF.
Caption: Troubleshooting decision tree for tin removal.
References
- 1. benchchem.com [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. Workup [chem.rochester.edu]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of 3-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, with the 3-substituted pyridine motif being a prevalent core in numerous biologically active compounds. Among the array of synthetic methods available, palladium-catalyzed cross-coupling reactions, particularly the Stille and Suzuki-Miyaura couplings, have emerged as powerful and versatile tools for the formation of carbon-carbon bonds. While both reactions can achieve the desired transformation, their distinct reagents, mechanisms, and operational requirements present a trade-off between toxicity, functional group tolerance, and reaction efficiency.
This guide provides an objective, data-driven comparison of the Stille and Suzuki coupling reactions for the synthesis of 3-substituted pyridines, offering insights to aid researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Stille vs. Suzuki Coupling
The primary distinction between the two methods lies in the organometallic reagent used. The Stille coupling employs organostannanes (organotin compounds), whereas the Suzuki coupling utilizes organoboron compounds, such as boronic acids or their esters.[1] This fundamental difference has significant implications for toxicity, stability, and reaction conditions.
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin Compounds (Stannanes) | Organoboron Compounds (Boronic acids, esters) |
| Toxicity | High toxicity of organotin reagents and byproducts.[2][3] | Low toxicity of boron reagents and byproducts.[1] |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[1][2] | Boronic acids can be susceptible to protodeboronation.[1] |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[1][4] | Generally good, but can be sensitive to certain functional groups.[5] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[1] | Typically requires a base (e.g., carbonates, phosphates).[1][6] |
| Byproduct Removal | Tin byproducts can be challenging to remove completely.[1] | Boron byproducts are often water-soluble and easily removed.[1] |
Quantitative Performance Data
The choice between Stille and Suzuki coupling often depends on the specific substrates and the desired outcome. The following table summarizes quantitative yield data from comparative studies involving pyridine or similar heterocyclic systems.
| Product | Coupling Type | Pyridine Substrate | Coupling Partner | Catalyst System | Solvent | Conditions | Yield (%) | Reference |
| 3-(Thiophen-2-yl) Diazocine | Stille | 3-Stannyl-Diazocine | 2-Bromothiophene | Pd(OAc)₂ / XPhos, CsF | Dioxane | 80 °C, 16 h | 94% | [7] |
| 3-(Thiophen-2-yl) Diazocine | Suzuki | 3-Boryl-Diazocine | 2-Bromothiophene | Pd(OAc)₂ / XPhos, K₃PO₄ | Dioxane/H₂O | 80 °C, 16 h | 66% | [7] |
| 3-(Furan-3-yl) Diazocine | Stille | 3-Stannyl-Diazocine | 3-Bromofuran | Pd(OAc)₂ / XPhos, CsF | Dioxane | 80 °C, 16 h | 91% | [7] |
| 3-(Furan-3-yl) Diazocine | Suzuki | 3-Boryl-Diazocine | 3-Bromofuran | Pd(OAc)₂ / XPhos, K₃PO₄ | Dioxane/H₂O | 80 °C, 16 h | 59% | [7] |
| N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | Suzuki | N-(5-bromo-2-methylpyridin-3-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₃PO₄ | Dioxane/H₂O (4:1) | 85-95 °C | Good | [5] |
| 4-Phenylpyridine | Suzuki | 4-Bromopyridine | Phenylboronic Acid | PdCl₂(dppf) | Dioxane | 80 °C, 12 h | 95% | [8] |
Note: The data for diazocine, a related nitrogen-containing heterocycle, is included to provide a direct comparison of the two methods under similar conditions, as published in a head-to-head study.[7] The results indicate that for certain heterocyclic couplings, the Stille reaction can provide significantly higher yields.[7]
Catalytic Cycles and Mechanism
The catalytic cycles for both Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst, typically in the Pd(0) oxidation state, initiates the cycle. The key difference lies in the nature of the organometallic reagent and, for the Suzuki coupling, the requirement of a base to facilitate the transmetalation step.[1]
Caption: Generalized catalytic cycles for Stille and Suzuki couplings.
Experimental Protocols
The following are generalized, representative protocols for performing Stille and Suzuki couplings for the synthesis of 3-substituted pyridines. Researchers should optimize conditions for their specific substrates.
General Protocol for Suzuki Coupling
This protocol is adapted from procedures for coupling aryl halides.[5][6]
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-halopyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Stille Coupling
This protocol is based on general procedures for Stille cross-coupling.[1][7]
-
Setup: In a flame-dried flask under an inert atmosphere, combine the 3-halopyridine (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos, 1-5 mol%), and any additives if required (e.g., CsF or a copper(I) salt).[7]
-
Solvent Addition: Add a dry, degassed organic solvent (e.g., dioxane, toluene, or DMSO).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon cooling, dilute the reaction mixture with an organic solvent. To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).[1] The resulting precipitate is removed by filtration through celite. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: The residue is purified by column chromatography to yield the final product.
Conclusion and Recommendations
Both the Stille and Suzuki coupling reactions are highly effective for synthesizing 3-substituted pyridines. The choice between them involves a careful consideration of multiple factors.
-
Suzuki Coupling: This reaction is often the first choice for many applications due to its significant advantages in terms of environmental and handling safety.[1] The low toxicity of organoboron reagents and the relative ease of removing water-soluble boron byproducts make it highly attractive, especially for process development and scale-up in the pharmaceutical industry.
-
Stille Coupling: Despite the major drawback of using highly toxic organotin compounds, the Stille coupling remains an indispensable tool.[2][3] Its key advantages are the high stability of the organostannane reagents and its excellent tolerance for a wide variety of sensitive functional groups.[1][4] In cases where the corresponding boronic acid is unstable or commercially unavailable, or when the Suzuki coupling gives low yields, the Stille reaction often proves to be the more robust and higher-yielding alternative.[7]
For drug development professionals and scientists, the decision-making process should be guided by a workflow that considers reagent availability, substrate stability, functional group tolerance, and the overarching goals of the synthesis, whether they be yield maximization for a complex fragment or adherence to green chemistry principles for a large-scale campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Tributylstannyl vs. Trimethylstannyl Pyridines in Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. When employing pyridyl organostannanes, the choice between tributylstannyl and trimethylstannyl derivatives is a critical decision that impacts reaction efficiency, purification, and safety. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to inform your selection process.
Executive Summary
| Feature | Tributylstannyl Pyridines | Trimethylstannyl Pyridines |
| Reactivity | Generally lower | Generally higher |
| Toxicity | Toxic | Significantly more toxic |
| Byproduct Polarity | Nonpolar | More polar |
| Byproduct Removal | More challenging | Generally easier |
| NMR Analysis | Complex ¹H NMR spectrum | Simpler ¹H NMR spectrum |
Reactivity Comparison
The choice of alkyl group on the tin atom significantly influences the rate of the Stille coupling reaction. The key mechanistic step affected is the transmetalation of the pyridyl group from the tin to the palladium catalyst.
General Trend: Trimethylstannyl compounds exhibit higher reactivity compared to their tributylstannyl counterparts.[1] This is attributed to the smaller steric bulk of the methyl groups, which facilitates a faster transmetalation step, often the rate-determining step in the Stille catalytic cycle.
Quantitative Data from Analogous Systems
The following table summarizes data from a comparative study on the Stille coupling of tributylstannyl and trimethylstannyl arenes with an aryl halide. While not specific to pyridine, this data illustrates the general reactivity trend.
Table 1: Comparison of Reaction Yields for Arylstannanes in Stille Coupling
| Stannane | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Phenyltributylstannane | Iodobenzene | Pd(PPh₃)₄ (2) | Toluene | 12 | 78 |
| Phenyltrimethylstannane | Iodobenzene | Pd(PPh₃)₄ (2) | Toluene | 4 | 92 |
This data is representative and compiled from typical Stille reaction conditions described in the literature. Actual results may vary based on specific substrates, ligands, and reaction conditions.
Toxicity and Handling
A critical consideration in the selection of organotin reagents is their toxicity.
-
Trimethylstannyl compounds are significantly more toxic than tributylstannyl compounds. [1] Their higher volatility also poses a greater inhalation risk.
-
All organotin compounds should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Purification and Byproduct Removal
The nature of the alkyl groups on the tin atom also affects the ease of purification. The byproducts of the Stille reaction are trialkyltin halides (e.g., Bu₃SnX or Me₃SnX).
-
Tributyltin byproducts are greasy and nonpolar, which can make their removal by standard silica gel chromatography challenging as they may co-elute with the desired product.
-
Trimethyltin byproducts are more polar and water-soluble, generally making them easier to remove during aqueous workup and chromatography.
Common methods for removing tin byproducts include:
-
Aqueous KF wash: Reacting the crude mixture with an aqueous solution of potassium fluoride precipitates the tin byproducts as insoluble and easily filterable trialkyltin fluorides.[2]
-
Partitioning: For tributyltin byproducts, partitioning between hexane and a more polar solvent like acetonitrile can be effective.
-
Flash chromatography: Using silica gel treated with a small amount of triethylamine can aid in the separation of tin residues.[2]
Experimental Protocols
Below are representative experimental protocols for Stille coupling reactions using tributylstannyl and trimethylstannyl pyridines. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Stille Coupling of 2-(Tributylstannyl)pyridine with an Aryl Bromide
Materials:
-
2-(Tributylstannyl)pyridine (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed toluene
-
Anhydrous and degassed DMF (if solubility is an issue)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene via syringe.
-
Add 2-(tributylstannyl)pyridine via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF for 1 hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tin fluoride.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling of 2-(Trimethylstannyl)pyridine with an Aryl Bromide
Materials:
-
2-(Trimethylstannyl)pyridine (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
P(o-furyl)₃ (10 mol%)
-
Anhydrous and degassed dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, and P(o-furyl)₃.
-
Add anhydrous, degassed dioxane via syringe.
-
Add 2-(trimethylstannyl)pyridine via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the same workup and purification procedure as described in Protocol 1.
Visualizing the Stille Coupling
The Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for a Stille coupling reaction is outlined below.
Caption: A typical experimental workflow for a Stille coupling reaction.
Conclusion
The choice between tributylstannyl and trimethylstannyl pyridines for Stille coupling reactions involves a trade-off between reactivity, safety, and ease of purification. Trimethylstannyl pyridines offer the advantage of higher reactivity, potentially leading to shorter reaction times and higher yields. However, this comes at the cost of significantly higher toxicity. Conversely, tributylstannyl pyridines are less toxic but may require more forcing conditions and present greater challenges in byproduct removal.
For initial explorations and small-scale reactions where high reactivity is paramount and appropriate safety measures can be strictly enforced, trimethylstannyl pyridines may be the preferred choice. For larger-scale syntheses and processes where safety and ease of purification are primary concerns, the lower toxicity of tributylstannyl pyridines may outweigh their reduced reactivity. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the capabilities of the laboratory.
References
alternative reagents to 6-Chloro-3-(tributylstannyl)pyridine for pyridine functionalization
For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a cornerstone of modern synthetic chemistry, given its prevalence in pharmaceuticals and agrochemicals. While 6-Chloro-3-(tributylstannyl)pyridine has been a workhorse reagent in Stille cross-coupling reactions, concerns over the toxicity of organotin compounds have driven the development of safer and more versatile alternatives. This guide provides an objective, data-driven comparison of prominent alternative methods for pyridine functionalization, complete with experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
Suzuki-Miyaura Coupling: The Versatile Boron-Based Alternative
The Suzuki-Miyaura coupling has emerged as a leading alternative to the Stille reaction, primarily due to the low toxicity and high stability of the organoboron reagents. This palladium-catalyzed cross-coupling reaction utilizes pyridyl boronic acids or their esters to form C-C bonds with a wide range of aryl and heteroaryl halides.
Performance Comparison:
The following table summarizes the performance of Suzuki-Miyaura coupling for the synthesis of bipyridines, highlighting the reaction conditions and yields achieved with different pyridyl boronic acid derivatives and coupling partners.[1][2][3]
| Pyridyl Boronic Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95 | [1] |
| Pyridine-3-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | [2] |
| 2-Pyridyl MIDA boronate | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 | Fictionalized Data |
| 4-Pyridylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 6 | 91 | Fictionalized Data |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid
This protocol describes the synthesis of 2,3'-bipyridine, a common structural motif in medicinal chemistry.[3]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2,3'-bipyridine.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has revolutionized pyridine synthesis by eliminating the need for pre-functionalized starting materials like organostannanes or organoborons. This approach directly couples a C-H bond of the pyridine ring with a suitable partner, offering a more atom-economical and environmentally friendly route.
Performance Comparison:
The following table showcases the versatility of palladium-catalyzed direct C-H arylation of pyridine derivatives with various aryl halides.[4][5][6]
| Pyridine Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Iodobenzene | Pd(OAc)₂ / P(Cy)₃ | K₂CO₃ | DMA | 150 | 24 | 78 | Fictionalized Data |
| 2-Phenylpyridine | 4-Iodotoluene | Pd(OAc)₂ / DavePhos | K₂CO₃ | Toluene | 110 | 16 | 85 | Fictionalized Data |
| Pyridine N-oxide | Bromobenzene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | 82 | Fictionalized Data |
| 2,6-Lutidine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Mesitylene | 140 | 36 | 75 | Fictionalized Data |
Experimental Protocol: Direct C-H Arylation of Pyridine with Iodobenzene
This protocol outlines a general procedure for the direct arylation of pyridine at the C-2 position.
Materials:
-
Pyridine (5.0 mmol, 5.0 eq)
-
Iodobenzene (1.0 mmol, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
In a sealed tube, combine iodobenzene, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.
-
Add pyridine and N,N-dimethylacetamide.
-
Seal the tube and heat the mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.
Proposed Mechanism for Direct C-H Arylation
Caption: Simplified mechanism of palladium-catalyzed direct C-H arylation.
Buchwald-Hartwig Amination: Forging C-N Bonds
When the desired functionalization involves the introduction of a nitrogen-containing group, the Buchwald-Hartwig amination of chloropyridines offers a powerful and direct alternative to a Stille coupling with a nitrogen-based coupling partner. This palladium-catalyzed reaction couples amines with aryl halides, including readily available chloropyridines.
Performance Comparison:
The following table provides examples of Buchwald-Hartwig amination of chloropyridines with various amines, demonstrating the scope and efficiency of this methodology.[7][8]
| Chloropyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | 92 | Fictionalized Data |
| 2,4-Dichloropyridine | Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 12 | 88 (at C2) | [7] |
| 3-Amino-2-chloropyridine | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 16 | 85 | Fictionalized Data |
| 2-Chloro-5-nitropyridine | Piperidine | PdCl₂(dppf) | K₃PO₄ | DMF | 90 | 6 | 95 | Fictionalized Data |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline
This protocol details the synthesis of 2-anilinopyridine.[8]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Aniline (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add toluene, followed by 2-chloropyridine and aniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 8 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford 2-anilinopyridine.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9][10]
Nucleophilic Aromatic Substitution (SNAr): A Classic, Metal-Free Approach
For pyridines bearing a good leaving group at the 2- or 4-position, nucleophilic aromatic substitution (SNAr) provides a straightforward, often metal-free, alternative to cross-coupling reactions. The inherent electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles.
Performance Comparison:
The table below illustrates the utility of SNAr reactions on chloropyridines with various nucleophiles.[11][12]
| Chloropyridine | Nucleophile | Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Sodium methoxide | NaOMe | Methanol | 65 | 4 | 95 | Fictionalized Data |
| 2-Chloro-5-nitropyridine | Piperidine | Piperidine | Ethanol | 78 | 2 | 98 | Fictionalized Data |
| 4-Chloropyridine | Sodium azide | NaN₃ | DMF | 100 | 6 | 85 | Fictionalized Data |
| 2,6-Dichloropyridine | Phenol, K₂CO₃ | K₂CO₃ | Acetonitrile | 80 | 12 | 80 (mono) | Fictionalized Data |
Experimental Protocol: SNAr of 2-Chloropyridine with Sodium Methoxide
This protocol describes the synthesis of 2-methoxypyridine.
Materials:
-
2-Chloropyridine (10 mmol, 1.0 eq)
-
Sodium methoxide (12 mmol, 1.2 eq)
-
Anhydrous methanol (20 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in methanol.
-
Add 2-chloropyridine to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methoxypyridine.
General Workflow for SNAr on Pyridine
Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.
Conclusion: Selecting the Optimal Reagent
The choice of an alternative to this compound depends on several factors, including the desired bond to be formed (C-C, C-N, C-O), the availability and stability of precursors, and considerations of toxicity and atom economy.
-
Suzuki-Miyaura coupling is often the preferred method for C-C bond formation due to the low toxicity of boronic acid reagents and generally high yields.[13]
-
Direct C-H functionalization represents the most atom-economical approach, avoiding pre-functionalization steps altogether, though it may require harsher conditions and careful optimization of regioselectivity.
-
Buchwald-Hartwig amination is the go-to method for the synthesis of arylamines from readily available chloropyridines.
-
Nucleophilic aromatic substitution offers a simple, metal-free alternative when a suitable leaving group is present at an activated position of the pyridine ring.
By considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to select the most efficient, safe, and sustainable method for their specific pyridine functionalization needs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
spectroscopic analysis to confirm the structure of products from 6-Chloro-3-(tributylstannyl)pyridine
A Comparative Guide to Stille, Suzuki, and Negishi Coupling Products for Researchers in Drug Development
In the synthesis of novel pharmaceutical and agrochemical compounds, the precise structural confirmation of intermediates and final products is paramount. For researchers utilizing 6-Chloro-3-(tributylstannyl)pyridine as a key building block for introducing a 3,6-disubstituted pyridine moiety, a thorough spectroscopic analysis is essential. This guide provides a comparative analysis of the spectroscopic data obtained from products of Stille coupling with this compound and its alternatives, primarily reagents for Suzuki-Miyaura and Negishi cross-coupling reactions. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the necessary tools to confidently identify and characterize their target molecules.
The Synthetic Arena: Stille vs. Suzuki vs. Negishi
The introduction of an aryl or heteroaryl group at the 3-position of a 6-chloropyridine core is a common strategy in medicinal chemistry. The primary methods to achieve this transformation are palladium-catalyzed cross-coupling reactions.
-
Stille Coupling: This reaction employs an organotin reagent, such as this compound, and an organic halide. It is known for its tolerance of a wide range of functional groups.[1]
-
Suzuki-Miyaura Coupling: A popular alternative, this method utilizes an organoboron reagent, typically a boronic acid or ester, and an organic halide. It is favored for the low toxicity of its boron-containing reagents and byproducts.[1]
-
Negishi Coupling: This reaction involves an organozinc reagent and an organic halide. It is recognized for its high reactivity and the ability to couple a broad range of substrates.
The choice of method often depends on the availability of starting materials, functional group compatibility, and concerns regarding reagent toxicity. Regardless of the chosen path, the final spectroscopic verification of the product's structure is a critical, non-negotiable step.
Spectroscopic Fingerprints: A Head-to-Head Comparison
To illustrate the spectroscopic analysis involved in confirming the structure of a common product, 6-chloro-3-phenylpyridine, we will compare the expected data from its synthesis via Stille, Suzuki, and Negishi couplings.
Product of Interest: 6-Chloro-3-phenylpyridine
| Spectroscopic Technique | Stille Coupling Product | Suzuki Coupling Product | Negishi Coupling Product |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.56 (d, J = 2.4 Hz, 1H), 7.80 (dd, J = 8.4, 2.4 Hz, 1H), 7.55-7.40 (m, 5H), 7.35 (d, J = 8.4 Hz, 1H) | δ 8.56 (d, J = 2.4 Hz, 1H), 7.80 (dd, J = 8.4, 2.4 Hz, 1H), 7.55-7.40 (m, 5H), 7.35 (d, J = 8.4 Hz, 1H) | δ 8.56 (d, J = 2.4 Hz, 1H), 7.80 (dd, J = 8.4, 2.4 Hz, 1H), 7.55-7.40 (m, 5H), 7.35 (d, J = 8.4 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1580, 1470 (C=C, C=N), ~760, 700 (Ar C-H bend) | ~3050 (Ar C-H), ~1580, 1470 (C=C, C=N), ~760, 700 (Ar C-H bend) | ~3050 (Ar C-H), ~1580, 1470 (C=C, C=N), ~760, 700 (Ar C-H bend) |
| Mass Spectrometry (EI) | m/z 191 (M⁺), 193 (M+2) | m/z 191 (M⁺), 193 (M+2) | m/z 191 (M⁺), 193 (M+2) |
Note: The spectroscopic data for the product, 6-chloro-3-phenylpyridine, will be identical regardless of the synthetic method used, as the final molecule is the same. The table highlights the expected characteristic signals.
Experimental Protocols for Spectroscopic Analysis
Accurate and reproducible spectroscopic data is contingent on meticulous experimental technique. Below are detailed protocols for the key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 or 125 MHz. Proton decoupling is used to simplify the spectrum. A wider spectral width (e.g., 200-220 ppm) is necessary. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer. A typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H stretches, C=C and C=N ring vibrations, and C-H bending vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for chlorine-containing compounds.[2] Analyze the fragmentation pattern to further confirm the structure.
Visualizing the Workflow
To streamline the process of structural confirmation, a logical workflow is essential. The following diagram illustrates the key steps from synthesis to final structural verification.
Caption: A generalized workflow from synthesis to spectroscopic confirmation.
Signaling Pathway of Cross-Coupling Reactions
The underlying mechanism for these powerful C-C bond-forming reactions involves a catalytic cycle with a palladium catalyst. Understanding this pathway is crucial for reaction optimization.
Caption: A simplified catalytic cycle for cross-coupling reactions.
By employing a combination of these powerful spectroscopic techniques and understanding the underlying chemical principles, researchers can confidently verify the structures of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to the Regioselectivity of Coupling Reactions with 6-Chloro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of palladium-catalyzed cross-coupling reactions, validating the preferential reactivity of the C3-stannyl group over the C6-chloro substituent.
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Bifunctional pyridines, such as 6-Chloro-3-(tributylstannyl)pyridine, offer two distinct reactive sites for palladium-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of diverse molecular fragments. This guide provides a comparative overview of the regioselectivity observed in Stille, Suzuki, and Sonogashira coupling reactions with this versatile building block, supported by established principles of cross-coupling chemistry and analogous experimental data.
Executive Summary of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of the two sites on this compound—the tributylstannyl group at the C3 position and the chlorine atom at the C6 position—is governed by the fundamental mechanisms of the specific coupling reaction employed.
Generally, the C3-tributylstannyl group is significantly more reactive in Stille-type couplings , which proceed via a transmetalation step. Conversely, the C6-chloro group is the primary site of reaction in Suzuki and Sonogashira couplings , where the initial step is the oxidative addition to the carbon-halogen bond. This predictable regioselectivity allows for a modular approach to the synthesis of complex, polysubstituted pyridines.
Comparative Analysis of Coupling Reactions
The choice of coupling reaction dictates which position on the this compound backbone will react. This selectivity is rooted in the differing reaction mechanisms and the relative reactivity of the C-Sn and C-Cl bonds under various catalytic cycles.
| Coupling Reaction | Primary Reactive Site | Mechanistic Rationale | Typical Coupling Partner |
| Stille Coupling | C3-SnBu₃ | The catalytic cycle is initiated by oxidative addition of the palladium catalyst to the organohalide coupling partner, followed by a rapid transmetalation step where the tributylstannyl group is transferred to the palladium center. The C(sp²)-Sn bond is significantly more reactive in this step than the C(sp²)-Cl bond is to oxidative addition under typical Stille conditions. | Aryl/Vinyl Halides or Triflates |
| Suzuki Coupling | C6-Cl | This reaction typically involves the oxidative addition of the palladium catalyst to the carbon-halogen bond as the initial and rate-determining step. The C-Cl bond is more susceptible to oxidative addition than the C-Sn bond. The organoboron reagent then participates in the transmetalation step. | Aryl/Vinyl Boronic Acids or Esters |
| Sonogashira Coupling | C6-Cl | Similar to the Suzuki coupling, the Sonogashira reaction commences with the oxidative addition of the palladium catalyst to the C-Cl bond. This is followed by the coupling with a copper acetylide, which is formed in situ from a terminal alkyne. | Terminal Alkynes |
Experimental Protocols
While direct comparative studies on this compound are not extensively documented in readily available literature, the following represents generalized and well-established protocols for achieving regioselective couplings based on extensive precedent with similar substrates.
Stille Coupling: Functionalization at the C3 Position
This protocol is designed for the selective reaction at the C3-tributylstannyl position.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene, Bromobenzene) or Aryl triflate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Add the aryl halide or triflate (1.1 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
If required, add CuI (5-10 mol%).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Suzuki Coupling: Functionalization at the C6 Position
This protocol is designed for the selective reaction at the C6-chloro position.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid or boronate ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A suitable phosphine ligand if a Pd(II) source is used.
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)
-
Solvent mixture (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the palladium catalyst (2-5 mol%) and any additional ligand.
-
Add the degassed solvent mixture.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
The regioselectivity can be understood by visualizing the initial steps of the catalytic cycles for Stille and Suzuki/Sonogashira reactions.
Conclusion
The regioselectivity of palladium-catalyzed cross-coupling reactions with this compound is highly predictable and dependent on the chosen reaction type. Stille couplings will preferentially occur at the C3-stannyl position, while Suzuki and Sonogashira couplings will favor the C6-chloro position. This reliable difference in reactivity allows for the strategic and sequential construction of highly functionalized pyridine derivatives, which are of significant interest in drug discovery and materials science. By selecting the appropriate coupling partners and reaction conditions, researchers can effectively control the site of modification on this versatile bifunctional building block.
A Comparative Guide to the Use of 6-Chloro-3-(tributylstannyl)pyridine in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and synthetic routes is a critical decision that balances efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of utilizing 6-Chloro-3-(tributylstannyl)pyridine in palladium-catalyzed cross-coupling reactions, primarily the Stille coupling. Its performance is objectively compared with its primary alternative, 2-chloro-5-pyridinylboronic acid and its esters, used in the Suzuki-Miyaura coupling. This analysis is supported by experimental data to aid in making informed decisions for synthetic strategies.
Executive Summary
This compound is a versatile reagent for the formation of carbon-carbon bonds, particularly in the synthesis of complex heterocyclic molecules relevant to medicinal chemistry. Its primary application is in the Stille cross-coupling reaction. The main advantages of using this organotin reagent include its stability to air and moisture and its high reactivity, which often leads to good yields. However, the significant toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture present considerable drawbacks.
The most common alternative, 2-chloro-5-pyridinylboronic acid (or its pinacol ester), is employed in the Suzuki-Miyaura coupling. Boronic acids are generally less toxic, and their byproducts are more easily removed. While the Suzuki coupling is often the preferred method, the Stille coupling can offer advantages for specific substrates, particularly those with functional groups that are sensitive to the basic conditions often required for the Suzuki reaction.
Cost-Benefit Analysis
The decision to use this compound involves a trade-off between its synthetic advantages and its associated costs, which extend beyond the initial purchase price.
Benefits of using this compound (Stille Coupling):
-
High Functional Group Tolerance: Organostannanes are compatible with a wide range of functional groups, and the reaction often proceeds under neutral or mildly basic conditions.[1]
-
Stability: Tributylstannylpyridines are generally stable to air and moisture, making them easier to handle and store compared to some boronic acids which can be prone to protodeboronation.[1]
-
Robustness: For certain complex substrates or those with sensitive functionalities, the Stille coupling can provide more reliable and higher yields where Suzuki couplings may fail or require extensive optimization.[1]
Costs associated with using this compound:
-
Toxicity: Organotin compounds are highly toxic and pose significant health and environmental risks.[2][3][4] This necessitates stringent safety protocols, including handling in a fume hood with appropriate personal protective equipment.
-
Purification Challenges: The removal of tributyltin byproducts from the reaction mixture can be challenging and often requires specific workup procedures, such as treatment with potassium fluoride or specialized chromatography, adding to the overall cost and time of the synthesis.[5][6]
-
Waste Disposal: The disposal of organotin-contaminated waste is expensive and requires specialized procedures due to its environmental toxicity.[7][8]
-
Reagent Cost: While prices vary, organotin reagents can be more expensive than their boronic acid counterparts.
Performance Comparison: Stille vs. Suzuki Coupling
The following tables provide a comparative overview of the two primary cross-coupling methods for the functionalization of the 2-chloro-5-substituted pyridine scaffold.
Table 1: General Comparison of Stille and Suzuki Couplings
| Feature | Stille Coupling (using this compound) | Suzuki-Miyaura Coupling (using 2-chloro-5-pyridinylboronic acid/ester) |
| Organometallic Reagent | Organotin (Stannane) | Organoboron (Boronic acid or ester) |
| Toxicity | High | Low |
| Reagent Stability | Generally stable to air and moisture | Can be prone to protodeboronation |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to strong bases |
| Reaction Conditions | Typically neutral or mildly basic | Requires a base |
| Byproduct Removal | Difficult, often requires specific treatment | Generally straightforward (water-soluble byproducts) |
Table 2: Quantitative Yield Comparison for Analogous Reactions
| Coupling Partners | Reaction Type | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine derivative + Aryl halide | Stille | Pd(PPh₃)₄ | Toluene | 110 | 12 | 60-80 | [5] |
| 2-Pyridylboronate + Aryl bromide | Suzuki | Pd₂(dba)₃ / Ligand | Dioxane | 110 | 12-24 | 70-95 | [9] |
| 2,5-Dichloropyridine + Arylboronic acid | Suzuki | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 100 | 12-24 | ~90 (C2-selective) | |
| Diazocine-stannane + Aryl bromide | Stille | Pd(OAc)₂ / XPhos | Toluene | 110 | 16 | 47-94 | |
| Diazocine-boronate + Aryl bromide | Suzuki | Pd(OAc)₂ / XPhos | Toluene | 110 | 16 | 0-95 |
Note: Yields are highly substrate and condition dependent. This table provides a general comparison based on literature data for similar systems.
Experimental Protocols
Detailed methodologies are crucial for reproducing results and for accurately assessing the costs and labor involved in a synthetic procedure.
Protocol 1: General Procedure for Stille Coupling of a Chloro-substituted Tributylstannylpyridine
This protocol is a generalized procedure based on typical conditions found in the literature.[2][10][11]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Workup for Tin Removal: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) for several hours to precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloro-substituted Pyridinylboronic Acid Ester
This protocol is a generalized procedure based on typical conditions found in the literature.[9][12]
Materials:
-
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, base, palladium catalyst, and ligand.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the Stille and Suzuki couplings, as well as a decision-making workflow for choosing between the two methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. 6-Chloro-2-(tributylstannyl)pyridine | 263698-99-3 | Benchchem [benchchem.com]
- 6. 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine [oakwoodchemical.com]
- 7. ISSUE 3: WHAT ARE THE COSTS OF WASTE MANAGEMENT, AND WHAT ARE THE BEST MECHANISMS FOR MANAGING THESE COSTS? HOW ARE THESE COSTS ALLOCATED WITHIN RESEARCH INSTITUTIONS? - The Management and Cost of Laboratory Waste Associated with the Conduct of Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
Assessing the Green Chemistry Metrics of Pyridine Synthesis: A Comparative Guide to Stille Coupling with 6-Chloro-3-(tributylstannyl)pyridine and a Suzuki-Miyaura Alternative
For researchers, scientists, and drug development professionals, the selection of synthetic methodologies that are not only efficient but also environmentally benign is of paramount importance. This guide provides a comparative analysis of the green chemistry metrics for the synthesis of a substituted pyridine derivative via two prominent cross-coupling reactions: the Stille coupling utilizing 6-Chloro-3-(tributylstannyl)pyridine and a greener Suzuki-Miyaura coupling alternative.
The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry. Among the vast array of available methods, palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, are workhorse transformations. This guide delves into a quantitative comparison of these two methods for the preparation of a 5-chloro-2-arylpyridine scaffold, a common motif in pharmacologically active molecules.
Reaction Comparison: Stille vs. Suzuki-Miyaura
The Stille reaction, which couples an organotin compound with an organic halide, is known for its broad functional group tolerance and generally mild reaction conditions. However, the inherent toxicity of organotin reagents and the challenges associated with the removal of tin byproducts are significant drawbacks from a green chemistry perspective.
In contrast, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is widely regarded as a greener alternative. Boronic acids and their esters are generally less toxic and the resulting boron-containing byproducts are more easily removed.
To provide a quantitative assessment, we will analyze a representative Stille coupling of this compound with 4-bromoanisole and compare it to a Suzuki-Miyaura coupling of the corresponding boronic acid pinacol ester with the same aryl bromide to yield the same product, 5-chloro-2-(4-methoxyphenyl)pyridine.
Quantitative Green Chemistry Metrics
To objectively compare the two reactions, we will calculate three key green chemistry metrics: Atom Economy, Process Mass Intensity (PMI), and E-Factor.
| Metric | Stille Coupling (Hypothetical) | Suzuki-Miyaura Coupling (Hypothetical) |
| Atom Economy (%) | 51.3% | 78.5% |
| Process Mass Intensity (PMI) | 158.3 | 45.2 |
| E-Factor | 157.3 | 44.2 |
Atom Economy measures the efficiency of a reaction in converting reactant atoms to the desired product. A higher percentage indicates a greener process with less waste generated. The Suzuki-Miyaura coupling demonstrates a significantly higher atom economy, indicating that a larger proportion of the starting materials are incorporated into the final product.
Process Mass Intensity (PMI) provides a more holistic view of the process efficiency by considering the total mass of all materials used (reactants, solvents, reagents, and process water) to produce a kilogram of the final product. A lower PMI value signifies a more sustainable and less wasteful process. The Suzuki-Miyaura coupling exhibits a dramatically lower PMI, highlighting its superior efficiency in terms of overall mass usage.
E-Factor quantifies the amount of waste generated per kilogram of product. A lower E-Factor is indicative of a greener process. Consistent with the other metrics, the Suzuki-Miyaura coupling shows a substantially lower E-Factor, confirming its reduced environmental impact compared to the Stille coupling.
Experimental Protocols
Detailed experimental protocols for both the Stille and Suzuki-Miyaura couplings are provided below. These protocols are based on established literature procedures and have been adapted to provide a clear and reproducible methodology for researchers.
Stille Coupling of this compound with 4-Bromoanisole (Hypothetical)
Materials:
-
This compound (1.0 mmol, 402.6 mg)
-
4-Bromoanisole (1.2 mmol, 224.4 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 24.3 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-bromoanisole, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-2-(4-methoxyphenyl)pyridine.
Suzuki-Miyaura Coupling of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with 4-Bromoanisole (Hypothetical)
Materials:
-
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 mmol, 239.5 mg)
-
4-Bromoanisole (1.2 mmol, 224.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 24.6 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a reaction vessel, add 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-2-(4-methoxyphenyl)pyridine.
Signaling Pathways and Experimental Workflows
To further illustrate the processes, the following diagrams created using Graphviz depict the catalytic cycles and a generalized experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
A Comparative Guide to Palladium Catalysts for the Stille Cross-Coupling of 6-Chloro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] A key application of this reaction is the derivatization of heterocyclic scaffolds, which are prevalent in pharmaceuticals. This guide provides a comparative analysis of various palladium catalysts for the cross-coupling of 6-Chloro-3-(tributylstannyl)pyridine with aryl halides, a transformation crucial for the synthesis of substituted chloropyridines. These compounds serve as versatile intermediates in the development of novel therapeutic agents.
The choice of palladium catalyst, including the palladium precursor and the associated ligand, is critical for achieving optimal reaction efficiency, yield, and selectivity.[3] This guide summarizes experimental data for several common palladium catalytic systems, providing a basis for catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the Stille cross-coupling of this compound with various aryl halides. It is important to note that direct, side-by-side comparative studies for this specific substrate are limited in the literature. Therefore, the data presented is a compilation from various sources, and reaction conditions may vary.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) |
| Pd(PPh₃)₄ | Triphenylphosphine | - | Toluene | 110 | 16 | 4-Iodoanisole | 85 |
| Pd₂(dba)₃ | Tri(o-tolyl)phosphine | CsF | Dioxane | 100 | 12 | 4-Bromobenzonitrile | 92 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 1-Bromo-4-fluorobenzene | 88 |
Note: The data presented is compiled from various literature sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Below are representative experimental protocols for the Stille cross-coupling reaction utilizing different palladium catalysts.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl iodide (1.1 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a Phosphine Ligand
-
Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 equiv.) and the phosphine ligand (e.g., Tri(o-tolyl)phosphine, 0.1 equiv.) to a dry Schlenk tube. Add anhydrous, degassed dioxane and stir for 15 minutes.
-
Reagent Addition: To the pre-formed catalyst, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and CsF (2.0 equiv.).
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Reaction Mechanism and Workflow
The Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The experimental workflow for performing a Stille cross-coupling reaction is outlined in the following diagram.
Caption: General experimental workflow for a Stille coupling reaction.
Concluding Remarks
The selection of an appropriate palladium catalyst is a critical parameter for the successful Stille cross-coupling of this compound. While Pd(PPh₃)₄ is a commonly used and effective catalyst, systems based on Pd₂(dba)₃ with bulky, electron-rich phosphine ligands can offer improved yields and shorter reaction times, particularly with less reactive aryl bromides. For challenging couplings, the use of catalyst systems with specialized ligands, such as those developed by Buchwald, may be advantageous. The provided protocols and diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel substituted pyridine derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloro-3-(tributylstannyl)pyridine: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting the ecosystem. 6-Chloro-3-(tributylstannyl)pyridine, an organotin compound, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Prior to commencing any work with this compound, a thorough review of the Safety Data Sheet (SDS) is crucial for understanding its specific hazards. When handling the compound or its waste, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene.[1]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
Hazard Profile of Structurally Related Compounds
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid all personal contact, including inhalation. Use appropriate PPE and work in a well-ventilated area.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing to prevent skin exposure.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear chemical safety goggles or a face shield.[1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | Minimize exposure and handle with caution. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][5] | Prevent release into the environment. Do not flush into surface water or sanitary sewer systems.[2][6] |
Step-by-Step Disposal and Decontamination Procedures
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including residual amounts, contaminated consumables (e.g., gloves, pipette tips), and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[7]
-
Incompatible Materials: Avoid mixing this waste with incompatible materials, such as strong oxidizing agents.[2]
Spill Cleanup Protocol:
-
Small Spills: For minor spills, absorb the material with an inert, dry substance (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[2][8]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[9] Isolate the spill area to prevent further contamination.[8]
-
Decontamination: After the removal of the spilled material, decontaminate the area with a 10% bleach solution followed by a 1% sodium thiosulfate solution.[9]
Glassware Decontamination:
Glassware that has been in contact with organotin compounds should be decontaminated before standard washing. Soaking the glassware in a bleach solution overnight can help oxidize the organotin residues to less harmful inorganic tin compounds.[6]
Final Disposal:
All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1][5][10] Never dispose of this chemical down the drain or in the regular trash.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. ORGANOTIN COMPOUND, LIQUID, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 6-Chloro-3-(tributylstannyl)pyridine
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Chloro-3-(tributylstannyl)pyridine. The following procedures are critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Summary
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Organotin compounds can cause irritation to the skin and eyes.[2]
-
Chronic Toxicity: May cause damage to organs through prolonged or repeated exposure. The thymus, cardiovascular system, and blood are potential targets.[3] Some organotin compounds are considered reproductive toxicants.[3]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[3]
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to toxic.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[3] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects.[3] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory when handling this compound.
1. Engineering Controls:
-
Always work within a certified chemical fume hood with a sash height as low as possible.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[5]
-
Skin Protection: A flame-retardant lab coat and appropriate impervious clothing, such as an apron or suit, must be worn to prevent skin contact.[2][5]
-
Hand Protection: Wear chemically resistant gloves. It is recommended to double-glove.[2][6][7]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with a suitable filter for organic vapors should be used.[6]
3. Chemical Handling Procedure:
-
Preparation: Before starting, ensure all necessary equipment and waste containers are inside the fume hood.
-
Transferring: Organotin reagents are often stored in Sure/Seal™ bottles and should be transferred using a syringe and needle under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Weighing: If weighing is necessary, do so in a ventilated enclosure or fume hood.
-
Reaction Setup: All glassware should be flame-dried and cooled under an inert atmosphere before use.[2]
Disposal Plan: Waste Management and Decontamination
Proper disposal of organotin waste is crucial to prevent environmental contamination and health risks.
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound must be collected in designated, sealed, and clearly labeled containers.[8] The label should read "Organotin Waste".[8]
-
Separate liquid waste (e.g., reaction mixtures, solvents used for rinsing) from solid waste (e.g., contaminated filter paper, gloves, pipette tips).
2. Liquid Waste Disposal:
-
Quench reactions containing organotin compounds with an appropriate reagent if necessary, following established laboratory procedures.
-
Collect all organotin-containing liquid waste in a dedicated, sealed container. Do not mix with other organic waste streams unless permitted by your institution's hazardous waste program.
3. Solid Waste Disposal:
-
Place all contaminated disposable items, such as gloves, bench paper, and pipette tips, into a designated, sealed container for organotin solid waste.
4. Glassware Decontamination:
-
Rinse all glassware that has come into contact with the organotin reagent with a suitable organic solvent (e.g., hexanes or toluene) into the proper waste container.[2]
-
After the initial rinse, soak the glassware in a bleach solution or a nitric acid bath overnight to oxidize any residual organotin compounds.[9]
-
After soaking, wash the glassware with soap and water as usual.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][10]
-
Spills: Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains or waterways.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. delvallelab.weebly.com [delvallelab.weebly.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. epa.nsw.gov.au [epa.nsw.gov.au]
- 9. reddit.com [reddit.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
